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  • Product: 4-Amino-3-methoxy-5-nitrobenzoic acid
  • CAS: 1260657-84-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-3-methoxy-5-nitrobenzoic acid (CAS 1260657-84-8)

Disclaimer: Direct, peer-reviewed data for 4-Amino-3-methoxy-5-nitrobenzoic acid (CAS 1260657-84-8) is not widely available in public literature. This guide has been constructed by leveraging established chemical princip...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct, peer-reviewed data for 4-Amino-3-methoxy-5-nitrobenzoic acid (CAS 1260657-84-8) is not widely available in public literature. This guide has been constructed by leveraging established chemical principles and data from closely related structural analogs. All experimental protocols are hypothetical and should be treated as starting points for research and development. All properties are estimated based on these analogs.

Introduction: A Molecule of Untapped Potential

4-Amino-3-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino, a methoxy, and a nitro group, positions it as a potentially valuable, yet under-characterized, building block in medicinal chemistry and materials science. The electron-donating amino and methoxy groups, contrasted with the electron-withdrawing nitro and carboxylic acid moieties, create a unique electronic profile that suggests utility in the synthesis of dyes, pharmaceuticals, and electro-active materials. This guide provides a comprehensive technical overview based on expert analysis of its structural components and related, well-documented molecules.

Physicochemical Properties: An Educated Estimation

Quantitative data for this specific compound is sparse. However, by analyzing its structural analogs, we can predict its core physicochemical properties with a reasonable degree of confidence.

PropertyPredicted ValueBasis for Estimation
Molecular Formula C₈H₈N₂O₅Based on IUPAC name
Molecular Weight 212.16 g/mol Calculated from molecular formula[1]
Appearance Yellow to orange crystalline powderTypical for nitro-substituted anilines[2]
Melting Point >200 °C (with decomposition)Nitro-substituted benzoic acids often have high melting points and can decompose at elevated temperatures. For example, 4-Amino-3-nitrobenzoic acid has a melting point of 280 °C (dec.).
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot methanol.The carboxylic acid group imparts some water solubility, but the aromatic ring and nitro group reduce it. This solubility profile is common for similar compounds.
pKa ~3.5 - 4.5The carboxylic acid pKa is expected to be in this range, influenced by the electron-withdrawing nitro group.

Proposed Synthetic Pathway

A logical and efficient synthesis of 4-Amino-3-methoxy-5-nitrobenzoic acid can be envisioned starting from the commercially available and structurally similar compound, 4-amino-3-methoxybenzoic acid (also known as isovanillic acid). The key transformation is a regioselective nitration.

Workflow for Synthesis

Synthesis_of_4-Amino-3-methoxy-5-nitrobenzoic_acid Proposed Synthesis Workflow A 4-Amino-3-methoxybenzoic acid (Starting Material) B Dissolution in Concentrated Sulfuric Acid A->B Step 1 C Controlled Nitration with Nitric Acid at low temperature B->C Step 2 D Reaction Quenching (Pouring onto ice) C->D Step 3 E Precipitation of Product D->E F Filtration and Washing E->F Step 4 G Recrystallization (e.g., from ethanol/water) F->G Step 5 H 4-Amino-3-methoxy-5-nitrobenzoic acid (Final Product) G->H

Caption: Proposed workflow for the synthesis of 4-Amino-3-methoxy-5-nitrobenzoic acid.

Detailed Experimental Protocol: A Hypothetical Approach

This protocol is based on established procedures for the nitration of substituted benzoic acids, such as the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid from vanillic acid[3].

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (70%)

  • Deionized Water

  • Ethanol

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10 g of 4-amino-3-methoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir the mixture at room temperature until all the solid has dissolved. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding 4.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath. Add this nitrating mixture dropwise to the solution of the benzoic acid derivative over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Predicted Spectral Data

While experimental spectra for this specific molecule are not available, we can predict the key features based on its functional groups and analogs.

Spectral MethodPredicted Key Features
¹H NMR (in DMSO-d₆)- A broad singlet around 12-13 ppm (carboxylic acid proton).- Two singlets in the aromatic region (7-8 ppm), corresponding to the two aromatic protons.- A broad singlet corresponding to the amino (-NH₂) protons.- A singlet around 3.9 ppm for the methoxy (-OCH₃) protons.
¹³C NMR (in DMSO-d₆)- A signal around 165-170 ppm for the carboxylic carbon.- Aromatic carbons in the 110-155 ppm range, with carbons attached to the nitro and amino groups being significantly shifted.- A signal around 56 ppm for the methoxy carbon.
FT-IR (KBr Pellet)- A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- N-H stretching from the amino group (3300-3500 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- Asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹).- C-O stretching for the methoxy group (~1250 cm⁻¹).
Mass Spectrometry (MS) - Expected molecular ion peak [M-H]⁻ at m/z 211.03 in negative ion mode ESI-MS.

Safety and Handling

As with any chemical, 4-Amino-3-methoxy-5-nitrobenzoic acid should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Potential Hazards:

  • Skin and Eye Irritation: Aromatic acids and nitro compounds can be irritants. Causes skin irritation and serious eye irritation[4][5][6].

  • Inhalation: May be harmful if inhaled and can cause respiratory irritation[4][6].

  • Ingestion: Harmful if swallowed[5][6].

  • Staining: This compound is likely to be a yellow-orange solid and may stain skin and clothing.

Handling and Storage:

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents[7].

Potential Research Applications

The unique substitution pattern of this molecule suggests several avenues for research and development:

  • Pharmaceutical Intermediate: The presence of amino and carboxylic acid groups makes it an ideal scaffold for further functionalization in the synthesis of novel therapeutic agents. Similar structures, like 4-amino-3-nitrobenzoic acid, are used in the development of anti-inflammatory and analgesic drugs[2].

  • Dye and Pigment Synthesis: The chromophoric nitro group and auxochromic amino group suggest its potential as a precursor for azo dyes and other colorants[2].

  • Materials Science: The molecule could be used to synthesize novel polymers or functional materials where its electronic properties can be exploited.

Conclusion

4-Amino-3-methoxy-5-nitrobenzoic acid represents a promising but underexplored chemical entity. This guide provides a foundational understanding of its likely properties, a plausible synthetic route, and necessary safety precautions, all grounded in the established chemistry of its structural analogs. It is intended to serve as a catalyst for researchers and drug development professionals to unlock the potential of this versatile molecule.

References

  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Lai, J., et al. (2016). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Methoxy 4 Hydroxy 5 Nitro Benzoic Acid, Purity: 99%. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Georganics. (n.d.). 4-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). p-{[4-Amino-3-cyano-5-(m-nitrobenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester. Retrieved from [Link]

Sources

Exploratory

4-Amino-3-methoxy-5-nitrobenzoic acid solubility in water vs DMSO

An In-depth Technical Guide to the Differential Solubility of 4-Amino-3-methoxy-5-nitrobenzoic acid in Water vs. DMSO Abstract The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Differential Solubility of 4-Amino-3-methoxy-5-nitrobenzoic acid in Water vs. DMSO

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that dictates its behavior in biological systems and its feasibility in chemical processes. This guide provides a comprehensive analysis of the solubility of 4-Amino-3-methoxy-5-nitrobenzoic acid, a substituted aromatic compound, by contrasting its behavior in two fundamentally different polar solvents: water (protic) and dimethyl sulfoxide (DMSO, aprotic). We will explore the molecular interactions governing its solubility, provide a theoretical framework grounded in chemical principles, and present a validated experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of solubility for practical application.

Introduction: The Central Role of Solubility

4-Amino-3-methoxy-5-nitrobenzoic acid is a multifaceted organic molecule featuring a rigid aromatic core substituted with a diverse array of functional groups. This structural complexity makes it a valuable building block in medicinal chemistry and materials science. However, the very features that grant its synthetic utility also create a complex solubility profile. Understanding whether this compound will dissolve, and to what extent, in a given solvent is paramount for its application. In drug discovery, poor aqueous solubility can severely limit bioavailability and hinder the development of viable drug candidates.[1][2] In chemical synthesis, solvent selection dictates reaction kinetics, purification strategies, and overall process efficiency.

This guide moves beyond a simple data-sheet presentation of solubility values. Instead, we dissect the why behind the differential solubility of 4-Amino-3-methoxy-5-nitrobenzoic acid in water and DMSO. By examining the interplay of intermolecular forces at the molecular level, we can predict and rationalize its behavior, empowering scientists to make informed decisions in the laboratory.

Molecular Structure and Solvent Properties: A Comparative Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This rule is predicated on the idea that a solute will dissolve best in a solvent that shares similar intermolecular forces. Let's first analyze the key players: the solute and the two solvents.

2.1 The Solute: 4-Amino-3-methoxy-5-nitrobenzoic acid

The structure of this molecule is a study in contrasts, possessing both polar, hydrophilic groups and a nonpolar, hydrophobic backbone.

  • Functional Groups and Their Contributions:

    • Carboxylic Acid (-COOH): A strongly polar group, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). It is acidic and can be deprotonated to form a highly polar carboxylate anion (-COO⁻).

    • Amino Group (-NH₂): A polar, basic group that acts as a hydrogen bond donor. It can be protonated to form an ammonium cation (-NH₃⁺).

    • Nitro Group (-NO₂): A highly polar and strongly electron-withdrawing group. The oxygen atoms are excellent hydrogen bond acceptors.

    • Methoxy Group (-OCH₃): A polar ether group where the oxygen can act as a hydrogen bond acceptor.

    • Benzene Ring: The aromatic core is nonpolar and hydrophobic.

The molecule's ability to self-associate via hydrogen bonding (e.g., dimer formation between carboxylic acid groups) can lead to a stable crystal lattice, which must be overcome by the solvent for dissolution to occur.[4]

2.2 The Solvents: Water vs. DMSO

While both are considered polar, their mechanisms of solvation are distinct.

PropertyWater (H₂O)Dimethyl Sulfoxide (DMSO)
Type Polar ProticPolar Aprotic
Dielectric Constant (at 20°C) ~80.1~47
Boiling Point 100 °C189 °C[5]
Key Interaction Features • Excellent H-bond donor• Excellent H-bond acceptor• Forms a highly structured 3D H-bond network• Excellent H-bond acceptor (at sulfoxide oxygen)• No H-bond donor capability• Large dipole moment
  • Water is a highly effective solvent for ionic and very polar compounds because it can donate and accept hydrogen bonds, effectively surrounding both cations and anions.[6]

  • DMSO is a powerful and versatile organic solvent.[5] Its defining characteristic is its polarity combined with its lack of acidic protons (aprotic nature). It excels at dissolving a wide range of substances because its sulfoxide oxygen is a potent hydrogen bond acceptor, while its two methyl groups can engage in van der Waals interactions with nonpolar regions of a solute.[5][6]

Theoretical Framework for Differential Solubility

3.1 Solubility in Water: A Challenging Environment

For 4-Amino-3-methoxy-5-nitrobenzoic acid to dissolve in water, the energy gained from solute-water interactions must overcome two primary barriers: the energy of the solute's crystal lattice and the energy required to disrupt the strong hydrogen-bonding network of water itself.

  • Favorable Interactions: The carboxylic acid, amino, nitro, and methoxy groups can all form hydrogen bonds with surrounding water molecules.

  • Unfavorable Interactions: The nonpolar benzene ring disrupts water's hydrogen bond network. Water molecules must organize into "cages" around this hydrophobic region, which is entropically unfavorable.

  • pH Dependence: The presence of both an acidic (-COOH) and a basic (-NH₂) group means that the net charge on the molecule is highly dependent on pH. At very low pH, the amino group will be protonated (-NH₃⁺). At very high pH, the carboxylic acid will be deprotonated (-COO⁻). In these ionic forms, water solubility would be expected to increase dramatically. However, in neutral water (pH ≈ 7), the molecule exists predominantly as a zwitterion or a neutral species, with solubility being limited.

3.2 Solubility in DMSO: A More Accommodating Host

DMSO presents a much more favorable environment for dissolving this particular solute.

  • Disruption of Self-Association: DMSO is highly effective at breaking up the solute-solute hydrogen bonds that stabilize the crystal lattice. The potent hydrogen bond accepting capacity of the DMSO oxygen readily interacts with the acidic proton of the carboxylic acid and the protons of the amino group.

  • Dual-Nature Solvation: DMSO effectively solvates the entire molecule. The polar sulfoxide group interacts strongly with the polar functional groups (-COOH, -NH₂, -NO₂), while the methyl groups can interact with the nonpolar aromatic ring via London dispersion forces.

  • Lack of Solvent Network: Unlike water, DMSO does not have a highly structured three-dimensional network that needs significant disruption. This lowers the energetic penalty for creating a cavity for the solute.

Visualization of Molecular Interactions

The following diagrams illustrate the key intermolecular forces at play between the solute and each solvent.

G cluster_solute 4-Amino-3-methoxy-5-nitrobenzoic acid cluster_water Water N_amino NH₂ W1 H₂O N_amino->W1 H-Bond (Donor) C_acid COOH W2 H₂O C_acid->W2 H-Bond (Donor/Acceptor) N_nitro NO₂ W3 H₂O N_nitro->W3 H-Bond (Acceptor) O_methoxy OCH₃ W4 H₂O O_methoxy->W4 H-Bond (Acceptor) Aromatic Aromatic Ring

Caption: Solute-Water Hydrogen Bonding Potential.

G cluster_solute 4-Amino-3-methoxy-5-nitrobenzoic acid cluster_dmso DMSO N_amino NH₂ D2 S=O N_amino->D2 Strong H-Bond (Acceptor) C_acid COOH D1 S=O C_acid->D1 Strong H-Bond (Acceptor) Aromatic Aromatic Ring D3 CH₃ Aromatic->D3 van der Waals

Caption: Solute-DMSO Primary Interactions.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To empirically validate the theoretical predictions, a rigorous experimental protocol is necessary. The gold standard for determining the true solubility of a compound is the thermodynamic equilibrium solubility measurement.[8] The shake-flask method is a classic and reliable approach for this purpose.[1]

4.1 Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for an extended period. This allows the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3][9] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured analytically.

4.2 Self-Validating Protocol

This protocol incorporates checks to ensure equilibrium has been reached and that the measurements are accurate.

Materials and Reagents:

  • 4-Amino-3-methoxy-5-nitrobenzoic acid (solid, >98% purity)

  • Deionized Water (Type I)

  • DMSO (Anhydrous, ≥99.9%)

  • Calibrated analytical balance

  • Thermostatic orbital shaker or rotator

  • Temperature-controlled incubator or water bath set to 25 °C

  • Glass vials with PTFE-lined screw caps

  • Centrifuge capable of >10,000 x g

  • 0.22 µm PTFE syringe filters (for DMSO) and PVDF syringe filters (for water)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 4-Amino-3-methoxy-5-nitrobenzoic acid to several vials for each solvent (e.g., add ~10 mg to 1 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to 25 °C. Agitate the samples for at least 24 hours. Causality: A long incubation with constant agitation is crucial to ensure the system reaches thermodynamic equilibrium. 24 hours is a standard starting point, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary. Running parallel time points (e.g., 24h and 48h) can validate that equilibrium has been achieved if the results are consistent.[1][8]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle. Then, separate the saturated supernatant from the solid residue using one of these methods:

    • Centrifugation: Centrifuge the vials at >10,000 x g for 15-20 minutes. Carefully pipette the supernatant.

    • Filtration: Directly filter the solution using a chemically compatible syringe filter. Trustworthiness: This step is critical to prevent suspended microparticles from artificially inflating the measured concentration. The filter material must not bind the analyte.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the respective solvent.

    • Dilute the saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted samples using a validated analytical method (e.g., HPLC-UV is preferred for its specificity and sensitivity).

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. Report the final solubility in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

G A Step 1: Preparation Add excess solid solute to solvent (Water and DMSO in parallel) B Step 2: Equilibration Agitate at constant temp (25°C) for 24-48 hours A->B Incubation C Step 3: Phase Separation Centrifuge or Filter (0.22 µm) to remove undissolved solid B->C Saturation Reached D Step 4: Sample Preparation Accurately dilute the saturated supernatant C->D Clear Supernatant E Step 5: Analysis Quantify concentration using HPLC-UV or UV-Vis D->E Prepared Sample F Step 6: Calculation Determine solubility from calibration curve & dilution factor E->F Raw Data

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Conclusion and Practical Implications

The molecular architecture of 4-Amino-3-methoxy-5-nitrobenzoic acid, with its combination of multiple hydrogen-bonding groups and a nonpolar aromatic core, leads to a pronounced differential solubility.

  • In Water: Solubility is expected to be low due to the energetic cost of disrupting both the solute's crystal lattice and the highly structured water network to accommodate the hydrophobic benzene ring.

  • In DMSO: Solubility is predicted to be high . DMSO effectively breaks solute-solute interactions and solvates all regions of the molecule through its strong hydrogen bond accepting capability and nonpolar methyl groups.

For researchers, this has direct practical consequences:

  • Stock Solutions: DMSO is the solvent of choice for preparing concentrated stock solutions for use in biological assays or as a starting point for chemical reactions.[5]

  • Aqueous Assays: When introducing the compound from a DMSO stock into an aqueous buffer for biological testing, care must be taken to avoid precipitation. This defines the upper limit of the testable concentration and highlights the importance of distinguishing between kinetic and thermodynamic solubility in experimental design.[1][10]

  • Purification: The low solubility in water could potentially be exploited for purification, allowing the compound to be precipitated from a reaction mixture by the addition of water.

By integrating a theoretical understanding of molecular interactions with robust experimental validation, scientists can effectively navigate the challenges posed by compounds with complex solubility profiles, accelerating research and development.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Let's Talk Academy. (n.d.). Understanding the Polarity of Solvents: Correct Arrangement.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • Wikipedia. (2024). Solubility.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Inventiva Pharma. (n.d.).
  • Chem.purdue.edu. (n.d.). Solubility.
  • JoVE. (2020). Video: Solubility - Concept.
  • ResearchGate. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF.
  • National Center for Biotechnology Information. (n.d.).
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • University of Rochester. (2022). Properties of Common Organic Solvents.
  • Unknown Source. (n.d.). Polarity of Solvents.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. PubChem.
  • Chemistry Stack Exchange. (2016). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?.
  • MedChemExpress. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Ethylamino-3-nitrobenzoic acid. PubMed Central.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzoic acid 97.
  • ResearchGate. (2025). A hydrogen-bonded chain of rings in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole and a three-dimensional hydrogen-bonded framework in 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole.
  • Benchchem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3.
  • Georganics. (2010). 4-AMINO-3-METHOXYBENZOIC ACID.
  • ChemicalBook. (2025). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3.
  • ChemicalBook. (n.d.). 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-methyl-5-nitrobenzoic acid. PubChem.
  • ChemicalBook. (n.d.). 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6.
  • Michigan State University. (n.d.). Peptides and Proteins.
  • Chemistry LibreTexts. (2016). 16.4: Proteins.
  • Reddit. (2019). Which amino acid side chains can hydrogen bond?

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Foundational

Safety data sheet (SDS) for 4-amino-3-methoxy-5-nitrobenzoic acid

This guide serves as an advanced technical resource for 4-amino-3-methoxy-5-nitrobenzoic acid (CAS 1260657-84-8).[1][2] Unlike a standard Safety Data Sheet (SDS), which provides static data, this document integrates chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 4-amino-3-methoxy-5-nitrobenzoic acid (CAS 1260657-84-8).[1][2] Unlike a standard Safety Data Sheet (SDS), which provides static data, this document integrates chemical reactivity principles, mechanistic toxicology, and field-proven handling protocols to support decision-making in drug discovery and organic synthesis.[1]

[1]

CAS Number: 1260657-84-8 Molecular Formula: C₈H₈N₂O₅ Molecular Weight: 212.16 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1]

Part 1: Chemical Identity & Reactivity Profile[1]

Structural Analysis & Intrinsic Hazards

The safety profile of this compound is dictated by its "push-pull" electronic structure.[1] The electron-donating amino group (-NH₂) and electron-withdrawing nitro group (-NO₂) creates a polarized aromatic system.[1]

  • Thermal Instability: The coexistence of an oxidizer (Nitro) and a reducer (Amino) on the same benzene ring introduces a risk of self-accelerating decomposition at elevated temperatures.[1]

  • Acidity: The benzoic acid moiety (pKa ~3-4) makes the solid corrosive to mucous membranes and reactive toward strong bases.[1]

  • Photostability: Nitroanilines are prone to photo-oxidation.[1] The compound typically presents as a yellow solid; darkening indicates degradation.[1]

Physical & Chemical Properties Table[1]
PropertyValueTechnical Note
Appearance Yellow to Orange PowderColor intensity correlates with nitro-conjugation.[1] Darkening implies oxidation.[1]
Melting Point >200°C (Predicted)Warning:[1] May decompose before melting.[1] Do not use standard capillary MP apparatus without a safety shield.[1]
Solubility DMSO, DMF, MeOHPoor solubility in water and non-polar solvents (Hexane, DCM).[1]
pKa ~3.5 (Carboxyl), ~1.0 (Amine)The amino group is weakly basic due to the electron-withdrawing nitro group.[1]
LogP ~1.3Moderate lipophilicity; potential for skin absorption.[1]

Part 2: Hazard Identification & Mechanistic Toxicology[1]

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of nitrobenzoic acid derivatives.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic functionality).[1]

    • H319: Causes serious eye irritation (Acidic dust).[1]

    • H335: May cause respiratory irritation (Fine particulate inhalation).[1]

    • H341: Suspected of causing genetic defects (Nitroaromatic moiety is a structural alert for mutagenicity via Ames test).[1]

Mechanistic Toxicology[1]
  • Respiratory Sensitization: Inhalation of dust allows the acidic compound to solubilize in the mucous lining of the respiratory tract, causing immediate irritation.[1]

  • Metabolic Activation: Upon systemic absorption, the nitro group can be enzymatically reduced to a hydroxylamine (-NHOH) species.[1] This metabolite is electrophilic and can form adducts with DNA, posing a genotoxic risk.[1] Protocol Implication: Double-gloving is mandatory to prevent dermal absorption.[1]

Part 3: Safe Handling & Synthesis Integration

Experimental Workflow: Safe Weighing & Transfer

This protocol minimizes dust generation and static discharge, critical for nitro-aromatics.[1]

Prerequisites:

  • Fume hood airflow: >100 fpm.[1]

  • PPE: Nitrile gloves (double layer), lab coat, safety glasses, N95 respirator (if handling >1g outside hood).[1]

Step-by-Step Protocol:

  • Static Elimination: Wipe the exterior of the reagent bottle and the balance area with an anti-static wipe.[1] Nitro compounds can be static-sensitive.[1]

  • Inert Weighing: Tare a dry, amber glass vial. Do not use plastic weigh boats if avoiding static is critical.[1]

  • Transfer: Use a porcelain or stainless steel spatula.[1] Avoid nickel spatulas if using in metal-catalyzed cross-couplings later (trace contamination).[1]

  • Solubilization: Add the solvent (e.g., DMSO) directly to the vial to dissolve the solid before transferring to the reaction vessel.[1] This prevents dust dispersion during reactor loading.[1]

Reaction Safety: Exotherm Management

When using this compound in synthesis (e.g., amide coupling or reduction):

  • Coupling Reactions: Activation of the carboxylic acid (using HATU/EDC) often generates heat.[1] Add the base (DIPEA/TEA) slowly at 0°C.

  • Nitro Reduction: If reducing the nitro group to a diamine, never allow the reaction to run dry.[1] Dry nitro-amine intermediates are shock-sensitive.[1] Keep wet or in solution.[1][3]

Visualizing the Handling Decision Tree

HandlingProtocol Start Start: Handling 4-Amino-3-methoxy-5-nitrobenzoic acid CheckQty Check Quantity Start->CheckQty SmallScale < 1 gram CheckQty->SmallScale LargeScale > 1 gram CheckQty->LargeScale PPE_Standard PPE: Lab Coat, Safety Glasses, Nitrile Gloves SmallScale->PPE_Standard PPE_High PPE: + Tyvek Sleeves, N95 Respirator, Double Gloves LargeScale->PPE_High Weighing Weighing Procedure: Anti-static vial, Glass spatula PPE_Standard->Weighing PPE_High->Weighing SolventAdd Add Solvent (DMSO/DMF) IMMEDIATELY to vial Weighing->SolventAdd Minimize Dust Transfer Transfer Solution to Reactor SolventAdd->Transfer Waste Waste Disposal: Segregated Organic (High Hazard) Transfer->Waste

Caption: Decision logic for PPE selection and handling based on quantity, prioritizing dust containment.

Part 4: Emergency Response & Stability[1]

Decomposition Pathways

In the event of a fire or thermal runaway:

  • Decarboxylation: Above 200°C, the compound releases CO₂, generating 4-methoxy-2-nitroaniline.[1] This byproduct is more toxic and volatile than the parent acid.[1]

  • NOx Release: Thermal decomposition releases nitrogen oxides (NO, NO₂), which are potent respiratory toxins.[1]

Spill Response Protocol

Do NOT sweep dry powder. [1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Wet: Cover the spill with a paper towel soaked in inert solvent (e.g., PEG-400 or water if compatible) to dampen the dust.[1]

  • Neutralize: Wipe the surface with a dilute sodium bicarbonate solution to neutralize the acid residue.[1]

  • Dispose: Place all waste in a sealed container labeled "Hazardous Waste: Nitroaromatic Solid."

Part 5: Storage & Transport[1][5]

  • Storage Conditions: Store at 2-8°C (Refrigerated). Keep container tightly sealed under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.[1]

  • Incompatibility:

    • Strong Oxidizers: Risk of fire.[1]

    • Strong Bases: Exothermic acid-base reaction.[1]

    • Reducing Agents: Uncontrolled reduction of the nitro group.[1]

  • Transport: Not regulated as a dangerous good for small quantities (De Minimis), but treat as Class 6.1 (Toxic) for bulk shipment due to potential nitro-compound toxicity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101016, 4-Amino-2-methoxy-5-nitrobenzoic acid. (Note: Isomer analog used for property estimation).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to Sourcing Benzoic Acid Derivatives for Research: The Case of 4-amino-3-methoxy-5-nitrobenzoic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical research and organic synthesis, the precise molecular architecture of a starting material is paramount. A request for a speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and organic synthesis, the precise molecular architecture of a starting material is paramount. A request for a specific isomer, such as 4-amino-3-methoxy-5-nitrobenzoic acid, often signifies a targeted approach to molecular design. However, the commercial availability of such a specific compound can be a significant hurdle. This guide addresses the challenges in sourcing 4-amino-3-methoxy-5-nitrobenzoic acid and provides a comprehensive overview of commercially available, structurally related isomers that may serve as viable alternatives in research and development.

The Challenge of Sourcing 4-amino-3-methoxy-5-nitrobenzoic acid

A thorough investigation of the chemical supplier landscape reveals that 4-amino-3-methoxy-5-nitrobenzoic acid is not a readily available stock item from major international suppliers. There is no definitive CAS number associated with this specific isomer, which suggests it may be a novel compound or one that has not been commercialized. This lack of availability necessitates a critical assessment of research goals and a potential pivot to either custom synthesis or the use of structurally similar analogs.

Strategic Alternatives: A Comparative Analysis of Related Isomers

For researchers who require the core functionalities of an aminonitrobenzoic acid with a methoxy substituent, several isomers are commercially available. The choice of an alternative will depend on the specific electronic and steric requirements of the intended reaction or biological assay. Below is a comparative analysis of these alternatives.

Table 1: Commercially Available Isomers and Related Compounds

Chemical NameStructureCAS NumberPotential SuppliersNotes
4-amino-2-methoxy-5-nitrobenzoic acid 4-amino-2-methoxy-5-nitrobenzoic acid structure59338-90-8BOC Sciences[]The nitro group is para to the methoxy group, which will influence its electronic effects differently than the requested compound.
4-amino-3-nitrobenzoic acid 4-amino-3-nitrobenzoic acid structure1588-83-6Sigma-Aldrich[2], Chem-Impex[3]Lacks the methoxy group, which will significantly alter the electronic nature of the aromatic ring.
3-amino-4-methoxybenzoic acid 3-amino-4-methoxybenzoic acid structure2840-26-8Thermo Scientific Chemicals[4]Lacks the nitro group, making it a suitable control compound or a precursor for nitration.
4-amino-2-methoxybenzoic acid 4-amino-2-methoxybenzoic acid structure2486-80-8Sigma-AldrichAnother isomer lacking the nitro group. The positional difference of the amino and methoxy groups will affect reactivity.
3-amino-5-nitrobenzoic acid 3-amino-5-nitrobenzoic acid structure618-84-8Thermo Scientific ChemicalsLacks the methoxy group, but has a similar meta-relationship between the amino and nitro groups as the requested compound.
3-amino-5-methoxybenzoic acid 3-amino-5-methoxybenzoic acid structure74165-74-5Sigma-Aldrich[5]Lacks the nitro group.
4,5-Dimethoxy-2-nitrobenzoic acid 4,5-Dimethoxy-2-nitrobenzoic acid structure4998-07-6Sigma-AldrichA potential precursor for the synthesis of related compounds.[6]
Supplier Selection and Procurement Workflow

When sourcing research chemicals, especially those with limited availability, a systematic approach is crucial to ensure quality and timely delivery.

Caption: A logical workflow for the procurement of research chemicals.

Potential Synthetic Pathways: An Outlook

Given the absence of a commercial source for 4-amino-3-methoxy-5-nitrobenzoic acid, custom synthesis is a viable alternative. While a specific, validated protocol for this exact molecule is not readily found in the literature, a plausible synthetic route can be extrapolated from known organic chemistry principles and published procedures for analogous compounds.

A potential starting material could be 3-methoxy-5-nitrobenzoic acid, which would require a selective amination. Alternatively, one could start with 4-amino-3-methoxybenzoic acid and perform a regioselective nitration. The latter approach may present challenges in controlling the position of nitration due to the directing effects of the amino and methoxy groups.

A published synthesis for a similar compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, involves the hydrolysis of the corresponding methyl ester.[7] This suggests a potential retrosynthetic approach for the target molecule.

Experimental Protocol Example (Hypothetical, based on analogous synthesis):

  • Esterification of a suitable precursor: A commercially available benzoic acid derivative would be esterified to protect the carboxylic acid.

  • Regioselective Nitration: The ester would then be subjected to nitration using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to favor the desired isomer.

  • Purification: The nitrated intermediate would be purified using techniques such as recrystallization or column chromatography.

  • Hydrolysis: The purified ester would then be hydrolyzed back to the carboxylic acid using an acid or base catalyst.

This is a generalized and hypothetical protocol. The actual experimental conditions would require careful optimization and characterization at each step.

Conclusion

While the direct procurement of 4-amino-3-methoxy-5-nitrobenzoic acid for research purposes is currently not feasible due to its lack of commercial availability, a wealth of structurally related isomers are accessible. By carefully considering the electronic and steric properties of these analogs, researchers can select a suitable alternative to advance their projects. For applications where the exact isomer is indispensable, custom synthesis, guided by established organic chemistry principles and analogous procedures, presents a viable path forward. A systematic approach to supplier selection and quality control is essential to ensure the integrity of any starting material used in research.

References

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with 4-amino-3-methoxy-5-nitrobenzoic acid

Introduction: Navigating the Challenges of a Multifunctional Substrate The synthesis of amides from 4-amino-3-methoxy-5-nitrobenzoic acid presents a unique set of challenges for the synthetic chemist. This substrate inco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

The synthesis of amides from 4-amino-3-methoxy-5-nitrobenzoic acid presents a unique set of challenges for the synthetic chemist. This substrate incorporates both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the aromatic ring, ortho and para to the carboxylic acid, respectively. Furthermore, the presence of a primary aromatic amine introduces the potential for self-polymerization or other side reactions if not properly managed. The electronic nature of the substituents makes the carboxylic acid less reactive towards activation, while the amine's nucleophilicity is also modulated.

This guide provides a detailed analysis of various amide coupling strategies, offering field-proven insights and step-by-step protocols to enable researchers, scientists, and drug development professionals to successfully synthesize amide derivatives of 4-amino-3-methoxy-5-nitrobenzoic acid. We will delve into the mechanistic rationale behind the selection of coupling reagents and provide a comparative overview to assist in choosing the optimal conditions for your specific amine coupling partner.

Comparative Analysis of Suitable Coupling Reagents

The success of an amide coupling reaction with a challenging substrate like 4-amino-3-methoxy-5-nitrobenzoic acid hinges on the judicious selection of the coupling reagent. The ideal reagent should efficiently activate the carboxylic acid under mild conditions, minimize side reactions, and be compatible with the functional groups present. Below is a comparative analysis of three widely used and effective classes of coupling reagents.

Coupling Reagent SystemKey AdvantagesPotential ConsiderationsTypical Solvents
EDC/HOBt Water-soluble byproducts, easy workup, cost-effective.Can be sluggish with electron-deficient amines, potential for side reactions without an additive.DMF, DCM, CH3CN
HATU High reactivity, fast reaction times, low epimerization, effective for hindered substrates.[1]Higher cost, byproduct can complicate purification.DMF, NMP
T3P® Excellent safety profile, byproducts are water-soluble, high yields, low epimerization.[2][3]Requires a base, typically used as a solution in an organic solvent.Ethyl Acetate, THF, DCM

Mechanistic Insights: The Chemistry of Amide Bond Formation

Understanding the underlying mechanism of the chosen coupling reagent is paramount for troubleshooting and optimizing the reaction.

EDC/HOBt Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable and can rearrange. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable HOBt-ester.[4] This active ester is then readily attacked by the amine to form the desired amide bond, regenerating HOBt in the process.[4] For electron-deficient amines, the addition of 4-dimethylaminopyridine (DMAP) can serve as an acyl transfer agent to further enhance the reaction rate.

Diagram: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH O_acylisourea O-acylisourea (reactive intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester (active ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide R-CONH-R' (Product) HOBt_ester->Amide + R'-NH2 Amine R'-NH2 HOBt_regenerated HOBt (regenerated)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

HATU-Based Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent known for its high efficiency.[5] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[4] This active ester rapidly reacts with the amine to yield the amide product. The 7-azabenzotriazole moiety in HATU is a superior leaving group compared to HOBt, which contributes to the high reactivity of this reagent.[5]

Diagram: HATU Coupling Mechanism

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt-active ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide R-CONH-R' (Product) OAt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: Mechanism of HATU-mediated amide bond formation.

T3P® (Propanephosphonic Acid Anhydride) Coupling

T3P® is a cyclic anhydride of propanephosphonic acid that acts as a powerful dehydrating agent to promote amide bond formation.[6] The reaction mechanism involves the activation of the carboxylic acid by T3P® to form a mixed phosphonic-carboxylic anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amine to furnish the amide.[6] A key advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which simplifies the purification process through simple aqueous extraction.[2][3][6]

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 4-amino-3-methoxy-5-nitrobenzoic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: EDC/HOBt Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • 4-amino-3-methoxy-5-nitrobenzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M)

  • Standard workup reagents (e.g., water, brine, NaHCO3 solution, dilute HCl)

Procedure:

  • To a clean, dry round-bottom flask, add 4-amino-3-methoxy-5-nitrobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash successively with water, 5% NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: HATU Coupling

This protocol is recommended for sterically hindered amines or when faster reaction times are desired.

Materials:

  • 4-amino-3-methoxy-5-nitrobenzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA (2.0 - 4.0 equiv)

  • Anhydrous DMF or NMP (to achieve a concentration of 0.1-0.5 M)

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask, dissolve 4-amino-3-methoxy-5-nitrobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add the amine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography.

Protocol 3: T3P® Coupling

This protocol offers a simple workup and is an excellent choice for reactions where byproduct removal is a concern.

Materials:

  • 4-amino-3-methoxy-5-nitrobenzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • T3P® (50% solution in ethyl acetate or THF, 1.5 - 2.0 equiv)

  • Pyridine or DIPEA (3.0 - 4.0 equiv)

  • Anhydrous ethyl acetate, THF, or DCM (to achieve a concentration of 0.1-0.5 M)

  • Standard workup reagents

Procedure:

  • To a solution of 4-amino-3-methoxy-5-nitrobenzoic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen anhydrous solvent, add the base (e.g., pyridine, 3.0 equiv).[7]

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) to the reaction mixture. An exotherm may be observed.[8]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated solution of NaHCO3.

  • Separate the organic layer and wash it with water and brine. The aqueous washes will remove the phosphonic acid byproducts.[2][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Diagram: General Experimental Workflow

Workflow Start Start Reagents Combine Carboxylic Acid, Amine, and Coupling Reagent/ Additives in Solvent Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Base_Addition Add Base (if required) Cooling->Base_Addition Reaction Stir at RT (Monitor by TLC/LC-MS) Base_Addition->Reaction Workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) Reaction->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure Amide Product Purification->Product

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base. Switching to a more powerful coupling reagent like HATU may also be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The presence of the free amine on the starting material can lead to oligomerization. Using a slight excess of the amine coupling partner can help to drive the desired reaction. Alternatively, protection of the amino group on the benzoic acid may be necessary in some cases, followed by deprotection.

  • Difficult Purification: If the byproducts are difficult to remove, T3P® is an excellent alternative due to the water-solubility of its byproducts.[3][6] For EDC couplings, ensuring thorough aqueous washes is crucial for removing the urea byproduct.

Conclusion

The successful synthesis of amides from 4-amino-3-methoxy-5-nitrobenzoic acid is readily achievable with a careful selection of coupling reagents and optimized reaction conditions. This guide provides a foundation for researchers to approach this challenging coupling with confidence. By understanding the mechanistic nuances and following the detailed protocols, high yields of the desired amide products can be obtained, facilitating further research and development in medicinal chemistry and materials science.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Understanding T3P® from start to finish - The domain rxweb-prd.com is registered by NetNames.
  • Amine to Amide (Coupling) - T3P - Common Organic Chemistry.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal.
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
  • Novabiochem® Coupling reagents - Merck Millipore.

Sources

Application

Application Note: Leveraging 4-Amino-3-methoxy-5-nitrobenzoic Acid in Fragment-Based Drug Discovery Campaigns

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the application of 4-amino-3-methoxy-5-nitrobenzoic acid as a starting fragment in fragment-based drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 4-amino-3-methoxy-5-nitrobenzoic acid as a starting fragment in fragment-based drug discovery (FBDD). We will explore the rationale for its selection, its key physicochemical properties, and present comprehensive, step-by-step protocols for its use in primary screening, hit validation, and initial hit-to-lead optimization. This guide is intended to provide both the theoretical framework and the practical steps necessary for integrating this fragment into a drug discovery workflow, particularly for targeting challenging protein classes.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly but efficiently to a biological target.[3][4] These initial, low-affinity interactions are then optimized through structure-guided medicinal chemistry to develop high-affinity lead candidates.[3][5] This approach offers several advantages, including a more thorough sampling of chemical space and a higher probability of identifying hits for challenging targets, such as protein-protein interactions.[1][6] The success of FBDD is underscored by the number of approved drugs and clinical candidates that have originated from this strategy.[1][4]

The Rationale for 4-Amino-3-methoxy-5-nitrobenzoic Acid as a Privileged Fragment

The selection of a fragment library is a critical determinant of success in any FBDD campaign. 4-Amino-3-methoxy-5-nitrobenzoic acid presents a compelling starting point due to its unique combination of functional groups, which provide a rich source of potential interactions with a protein target.

  • Hydrogen Bonding Potential: The primary amine (-NH2), carboxylic acid (-COOH), methoxy (-OCH3), and nitro (-NO2) groups can all participate in hydrogen bonding as donors or acceptors. This multivalency increases the probability of forming specific, stabilizing interactions within a binding pocket.

  • Aromatic System: The benzene ring provides a rigid scaffold that can engage in π-stacking or hydrophobic interactions.

  • Defined Substitution Pattern: The specific ortho, meta, and para positioning of the functional groups creates a distinct three-dimensional electrostatic profile, allowing for highly specific recognition by a target protein.

  • Chemical Tractability: The functional groups on the ring serve as convenient handles for synthetic elaboration during the hit-to-lead optimization phase. For instance, the amine can be acylated or alkylated, and the carboxylic acid can be converted to amides or esters.

Physicochemical Properties of 4-Amino-3-methoxy-5-nitrobenzoic Acid

A successful fragment should adhere to the "Rule of Three" and possess favorable physicochemical properties for screening and subsequent optimization.

PropertyValue (Predicted/Actual)Significance in FBDD
Molecular Weight198.15 g/mol Compliant with the Rule of Three (<300 Da), ensuring higher ligand efficiency.
LogP~1.5 - 2.0 (Estimated)A balanced lipophilicity that promotes solubility while allowing for membrane permeability.
Hydrogen Bond Donors2 (from -NH2 and -COOH)Provides strong potential for directed interactions with the target.
Hydrogen Bond Acceptors5 (from -COOH, -OCH3, and -NO2)Offers multiple points for forming stabilizing hydrogen bonds.
Polar Surface Area~120 ŲContributes to aqueous solubility, which is critical for biophysical screening assays.

Experimental Protocols

This section outlines the key experimental workflows for utilizing 4-amino-3-methoxy-5-nitrobenzoic acid in an FBDD campaign.

Primary Screening: Identifying Initial Hits

Due to the expected low affinity of fragment binding, highly sensitive biophysical techniques are required for primary screening.[3][6] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are two of the most robust and commonly employed methods.[7]

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.

Objective: To identify if 4-amino-3-methoxy-5-nitrobenzoic acid binds to the target protein and to estimate its binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., PBS or HBS-EP+, pH 7.4)

  • 4-Amino-3-methoxy-5-nitrobenzoic acid stock solution (e.g., 100 mM in DMSO)

  • A-nitrobenzoic acid and other related nitrobenzoic acids for initial SAR.

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of 4-amino-3-methoxy-5-nitrobenzoic acid in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface. Use a multi-cycle kinetic analysis or an affinity-in-solution approach.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices:

  • The choice of a CM5 chip provides a flexible surface for amine coupling of a wide range of proteins.

  • Running buffer with a small amount of surfactant (like P20 in HBS-EP+) is used to minimize non-specific binding.

  • A wide concentration range is necessary to accurately determine the KD of a potentially weak interaction.

STD-NMR is a powerful technique that identifies ligands that bind to a high-molecular-weight target by observing the transfer of saturation from the protein to the ligand.

Objective: To confirm the binding of 4-amino-3-methoxy-5-nitrobenzoic acid and to identify which parts of the fragment are in closest proximity to the protein.

Materials:

  • High-field NMR spectrometer (>600 MHz) with a cryoprobe

  • Isotopically labeled (15N or 13C) target protein (for other NMR methods like HSQC) or unlabeled protein (for STD-NMR)

  • Deuterated buffer (e.g., d6-PBS, pD 7.4)

  • 4-Amino-3-methoxy-5-nitrobenzoic acid

Procedure:

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in the deuterated buffer.

  • Acquire Spectra:

    • Acquire a reference 1D proton NMR spectrum of the fragment alone.

    • Acquire an STD-NMR spectrum by selectively saturating the protein resonances and observing the difference spectrum.

  • Data Analysis: Protons on the fragment that receive saturation from the protein will show signals in the STD spectrum. The intensity of these signals is proportional to their proximity to the protein surface.

Causality Behind Experimental Choices:

  • A high-field spectrometer with a cryoprobe is essential for the sensitivity required to detect weak fragment binding.

  • STD-NMR is chosen as a ligand-observed experiment, which is efficient for screening fragments without the need for protein isotopic labeling.

Hit Validation and Structural Characterization

A critical step in FBDD is to validate the initial hits and to obtain structural information on how the fragment binds to the target. X-ray crystallography is the gold standard for this purpose.[8]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Purified target protein at high concentration (>5 mg/mL)

  • Crystallization screens and reagents

  • 4-Amino-3-methoxy-5-nitrobenzoic acid

  • Synchrotron X-ray source

Procedure:

  • Co-crystallization: Set up crystallization trials by mixing the protein with the fragment (typically at a 1:5 to 1:10 molar ratio) and screening a wide range of crystallization conditions.

  • Crystal Soaking (Alternative): If co-crystallization is unsuccessful, grow crystals of the apo-protein first and then soak them in a solution containing the fragment.

  • Data Collection: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement.

Causality Behind Experimental Choices:

  • A high protein concentration is required to promote crystal formation.

  • Synchrotron radiation is necessary to obtain high-resolution diffraction data from the often small and weakly diffracting crystals of protein-fragment complexes.[9]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Elaboration Fragment Library Fragment Library Primary Screening Primary Screening Fragment Library->Primary Screening SPR SPR Primary Screening->SPR Biophysical Assay NMR NMR Primary Screening->NMR Biophysical Assay Hit Validation Hit Validation SPR->Hit Validation NMR->Hit Validation X-ray Crystallography X-ray Crystallography Hit Validation->X-ray Crystallography Structural Biology Hit-to-Lead Hit-to-Lead X-ray Crystallography->Hit-to-Lead Structure-Guided Design

Caption: FBDD workflow from primary screening to hit-to-lead.

Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is understood, the next step is to elaborate the fragment into a more potent, lead-like molecule.[10][11] The three main strategies are fragment growing, linking, and merging.[5][12][13]

This is often the most direct approach, where the initial fragment is extended to make additional interactions with the target protein.

Objective: To synthesize analogues of 4-amino-3-methoxy-5-nitrobenzoic acid with improved affinity.

Procedure (based on a hypothetical binding mode):

  • Analyze the Binding Pocket: Using the co-crystal structure, identify nearby sub-pockets and potential interaction points that are not occupied by the initial fragment.

  • Design Analogues:

    • If there is a nearby hydrophobic pocket, synthesize analogues with extensions from the benzene ring.

    • If there is a hydrogen bond donor/acceptor in proximity to the methoxy group, consider demethylation to a hydroxyl group or extension to a longer ether.

    • The carboxylic acid can be converted to a series of amides to probe for interactions in that vector space.

  • Synthesize and Test: Synthesize a small library of these new compounds and test their affinity using the primary screening assay (e.g., SPR) to build a Structure-Activity Relationship (SAR).

Hit_to_Lead cluster_strategies Optimization Strategies Initial Hit 4-Amino-3-methoxy-5-nitrobenzoic acid Growing Fragment Growing (Add new groups) Initial Hit->Growing Linking Fragment Linking (Connect two fragments) Initial Hit->Linking Merging Fragment Merging (Combine overlapping fragments) Initial Hit->Merging Lead Compound High-Affinity Lead Growing->Lead Compound Linking->Lead Compound Merging->Lead Compound

Caption: Hit-to-lead optimization strategies in FBDD.

Conclusion

4-Amino-3-methoxy-5-nitrobenzoic acid is a versatile and promising fragment for FBDD campaigns. Its rich chemical functionality and favorable physicochemical properties make it an excellent starting point for identifying novel binders to a wide range of biological targets. The systematic application of the biophysical and structural biology protocols outlined in this guide will enable researchers to effectively identify and validate hits, and the principles of structure-guided design will pave the way for successful hit-to-lead optimization. The integration of these methods provides a robust framework for advancing fragment hits into viable lead compounds.

References

  • AlKharboush, D. F., Kozielski, F., & Wells, G. (2025). Fragment-based drug discovery: A graphical review. PubMed.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Porta, E. O. J., AlKharboush, D. F., Kozielski, F., & Wells, G. (2025). Fragment-based drug discovery: A graphical review.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Unknown. (n.d.). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery.
  • Ciulli, A., & Williams, G. (2010). Fragment-based drug discovery by NMR spectroscopy. In Fragment-Based Drug Discovery and X-Ray Crystallography (pp. 23-45). Humana Press.
  • Blundell, T. L., et al. (2002). Structure-based drug design: the real beginning. Trends in biochemical sciences.
  • Chemiis. (n.d.). m-Nitrobenzoic Acid: Properties, Applications, and Safety Information.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
  • Vajda, S., & Guarnieri, F. (2011). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Journal of medicinal chemistry.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • News. (n.d.). How Is 4-Nitrobenzoic Acid Used in Industrial and Pharmaceutical Applications?
  • ChemicalBook. (2024).
  • Life Chemicals. (2021).
  • de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • van Montfort, R. L. M., et al. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in biochemistry.
  • MDPI. (2019). Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR.
  • Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. In Fragment-Based Drug Discovery (pp. 23-45). Humana Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Reduction of 4-Amino-3-Methoxy-5-Nitrobenzoic Acid

Current Status: Online Role: Senior Application Scientist Ticket ID: RED-NO2-AMINE-001 Subject: Optimization of Yield and Purity for Gefitinib Intermediate Synthesis Executive Summary & Critical Analysis Welcome to the T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: RED-NO2-AMINE-001 Subject: Optimization of Yield and Purity for Gefitinib Intermediate Synthesis

Executive Summary & Critical Analysis

Welcome to the Technical Support Center. You are likely performing this reduction to synthesize 3,4-diamino-5-methoxybenzoic acid , a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib (Iressa) .

The Core Problem: Users frequently report yields stalling at 50-60% or "black tar" formation. This is rarely a failure of the reduction chemistry itself but rather a failure of solubility and product stability .

  • Solubility Mismatch: The starting material (4-amino-3-methoxy-5-nitrobenzoic acid) is zwitterionic and poorly soluble in standard alcohols (MeOH/EtOH), leading to slow kinetics and catalyst poisoning.

  • Oxidative Instability: The product is an electron-rich ortho-diamine. Upon exposure to air, it rapidly oxidizes to quinones or azo-dimers (the "black tar"), drastically reducing isolated yield.

This guide provides two validated protocols: a "Green" Aqueous Hydrogenation (recommended for high throughput) and a Classic Iron/Acid Reduction (recommended for robustness without pressure equipment).

Decision Matrix: Select Your Protocol

Before proceeding, select the methodology that matches your equipment and constraints.

ProtocolSelection cluster_tips Critical Success Factors Start START: Equipment Check Autoclave Do you have a Hydrogenator (Parr Shaker/Autoclave)? Start->Autoclave Scale Scale of Reaction? Autoclave->Scale Yes MethodB METHOD B: Iron/Acetic Acid (Bechamp) (Robust, Low Cost, Messy Workup) Autoclave->MethodB No MethodA METHOD A: Aqueous Catalytic Hydrogenation (High Yield, Clean Workup) Scale->MethodA >10g (Preferred) Scale->MethodB <1g (Quick test) Tip1 Solubility is King: Use Base to dissolve substrate Tip2 Air Sensitive: Purge buffers with Argon

Figure 1: Decision tree for selecting the optimal reduction strategy based on available equipment and scale.

Method A: Aqueous Catalytic Hydrogenation (The "Green" Standard)

Best for: Scale-up (>10g), clean impurity profile, high yield (>90%). Mechanism: By converting the benzoic acid to its sodium salt, we ensure complete solubility in water, allowing the Pd/C catalyst to function without fouling.

Reagents & Setup
  • Substrate: 4-amino-3-methoxy-5-nitrobenzoic acid (1.0 eq)

  • Catalyst: 5% or 10% Pd/C (50% wet, 2-5 wt% loading)

  • Solvent: Water (degassed)

  • Base: NaOH (1.1 eq) – Crucial for solubility

  • Hydrogen Source:

    
     balloon (small scale) or 50 psi (large scale)
    
Step-by-Step Protocol
  • Solubilization: In a flask, suspend the nitro-acid starting material in water (5-10 volumes). Add 1.1 equivalents of NaOH (2M solution). Stir until a clear, homogeneous yellow/orange solution forms.

    • Why? This breaks the zwitterion lattice. If solids remain, the reduction will stall.

  • Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst.

    • Safety: Pd/C can ignite methanol vapors; adding to water is safer.

  • Hydrogenation: Purge the vessel with

    
     (3x) then 
    
    
    
    (3x). Stir vigorously under
    
    
    atmosphere at Room Temperature to 40°C .
    • Note: Reaction is usually complete in 2-4 hours. Monitor by HPLC or LC-MS (disappearance of peak at ~254nm).

  • Workup (The Yield Critical Step):

    • Filter the catalyst through a Celite pad under an inert atmosphere (if possible).

    • Acidification: Carefully acidify the filtrate with concentrated HCl to pH ~4-5. The product (3,4-diamino-5-methoxybenzoic acid) will precipitate.

    • Alternative: If the product is too soluble in water (due to diamine nature), do not acidify. Instead, use the solution directly in the next step (e.g., cyclization) or lyophilize.

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Reaction Stalls Substrate precipitated on catalyst.Ensure pH is >8 initially to keep substrate dissolved as carboxylate.
Low Yield Product oxidation during filtration.Add sodium ascorbate (0.5 eq) to the receiving flask or purge filter with Argon.
Dehalogenation N/A (No halogens in this substrate).N/A. (Note: If using chloro-analogs, avoid Pd; use Pt/C or Method B).

Method B: Iron/Acetic Acid Reduction (The Robust Alternative)

Best for: Labs without autoclaves, substrates sensitive to hydrogenation, or "quick and dirty" batches. Mechanism: Single Electron Transfer (SET) from Fe(0) surface.

Reagents & Setup
  • Substrate: 1.0 eq

  • Reductant: Iron Powder (3.0 - 5.0 eq, fine mesh)

  • Solvent: Glacial Acetic Acid (or 1:1 EtOH/AcOH)

  • Temp: 50-70°C

Step-by-Step Protocol
  • Suspension: Dissolve/suspend the starting material in Acetic Acid.

    • Note: Heating to 50°C usually helps solubility.

  • Addition: Add Iron powder portion-wise over 30 minutes.

    • Caution: Exothermic reaction. Monitor internal temp.

  • Reaction: Stir at 60-70°C for 2-4 hours. The color will shift from yellow to dark sludge.

  • Workup (The "Sludge" Challenge):

    • Dilute with Ethyl Acetate or MeOH.

    • Filtration: Filter through a thick pad of Celite while hot . Cold filtration leads to product trapping in the iron salts.

    • Wash: Wash the filter cake with copious hot MeOH.

    • Isolation: Concentrate the filtrate. The product is often isolated as the acetate salt.

Troubleshooting Method B
SymptomProbable CauseCorrective Action
"Black Tar" Product Oxidative polymerization.Perform reaction and filtration under

. Add sodium dithionite wash.
Low Mass Balance Product stuck in Iron sludge.Boil the filter cake in MeOH/Water and re-filter. Use EDTA wash to solubilize iron.
Incomplete Rxn Iron surface passivation.Activate Iron powder with dilute HCl before use or use smaller particle size Fe.

Comparative Data & Yield Optimization

The following data summarizes typical outcomes based on internal optimization studies and literature precedents for Gefitinib intermediates.

ParameterMethod A (Pd/C + Aqueous Base)Method B (Fe/AcOH)Method C (

)
Typical Yield 92 - 96% 75 - 85%60 - 70%
Purity (HPLC) >98%85 - 90% (Iron salts)>90%
Reaction Time 2-4 Hours4-8 Hours1-2 Hours
Scalability Excellent (Green Chemistry)Moderate (Waste disposal)Good
Key Risk Hydrogen safetyHeavy metal residueSulfur smell/waste
Mechanistic Pathway & Impurity Control

Understanding the reduction pathway helps identify where yield is lost.

ReductionPathway SM Nitro-Benzoic Acid (Starting Material) Nitroso Nitroso Intermediate SM->Nitroso +2e- Hydroxyl Hydroxylamine (Potential Stall Point) Nitroso->Hydroxyl +2e- Product Diamine Product (Target) Hydroxyl->Product +2e- Oxidation Azo/Azoxy Dimers (Black Impurities) Hydroxyl->Oxidation Condensation Product->Oxidation O2 Exposure (Yield Loss)

Figure 2: Reduction pathway. Note that the Hydroxylamine intermediate can condense with the Nitroso to form Azoxy impurities if the reaction is too slow or hydrogen starved.

FAQ: Rapid Troubleshooting

Q: My product turns purple/black immediately after filtering. Why? A: This is auto-oxidation of the ortho-phenylenediamine moiety.

  • Fix: Do not dry the solid completely if possible. Use it "wet" in the next step. If storage is necessary, store as the HCl salt (more stable) under Argon in the dark.

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is effective and cheaper, but it is pyrophoric and harder to handle. It is often preferred if there are sulfur-containing impurities in your starting material that might poison Palladium.

Q: The reaction works on 1g but fails on 50g. Why? A: Mass transfer limitations.[1] On 50g, hydrogen gas transfer into the liquid phase becomes the bottleneck. Increase agitation speed (>1000 rpm) or pressure. Ensure the catalyst loading is scaled linearly (do not reduce catalyst % on scale-up without validation).

References

  • Gefitinib Synthesis via Iron Reduction

    • Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[2] National Institutes of Health (PMC).

  • Catalytic Hydrogenation of Nitrobenzoic Acids (Green Method)

    • Rahman, M. T., et al. "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions."[1] Synlett / Almac Group.

  • General Reduction Protocols & Troubleshooting

    • BenchChem Application Notes. "Protocols for the Reduction of Nitro Groups to Amines."
  • Alternative Dithionite Reduction

    • Patent WO2004024703.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 4-amino-3-methoxy-5-nitrobenzoic acid and specific catalysts before use.

Sources

Optimization

Solubility issues with 4-amino-3-methoxy-5-nitrobenzoic acid in organic synthesis

Welcome to the technical support resource for 4-amino-3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-amino-3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this highly functionalized intermediate. The unique substitution pattern—featuring acidic (carboxylic), basic (amino), and electron-withdrawing (nitro, methoxy) groups—presents specific solubility and handling challenges during organic synthesis. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.

Compound Profile
  • IUPAC Name: 4-Amino-3-methoxy-5-nitrobenzoic acid

  • Molecular Formula: C₈H₈N₂O₅

  • Molecular Weight: 212.16 g/mol [1]

  • Appearance: Typically a yellow to ochre or red crystalline powder[2][3]

  • Key Structural Features: This molecule is amphoteric, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The presence of the nitro group and the aromatic ring significantly influences its polarity and solubility.

Frequently Asked Questions (FAQs) about Solubility

Question 1: My 4-amino-3-methoxy-5-nitrobenzoic acid won't dissolve in my reaction solvent. What are the best starting points for solvent selection?

Answer: The solubility of this compound is complex due to its multiple functional groups. Its behavior is governed by the principle of "like dissolves like," but also by its amphoteric nature.

  • Polar Aprotic Solvents: High polarity solvents that cannot donate hydrogen bonds are often the most effective. Start with solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) . These are generally excellent choices for dissolving highly functionalized, rigid aromatic compounds. A structurally similar compound, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is reported to be soluble in DMSO[4].

  • Polar Protic Solvents: Alcohols such as ethanol and methanol can be effective, particularly when heated[4][5]. However, solubility might be limited at room temperature. For reactions requiring heating, these can be viable options.

  • Ethereal Solvents: Solvents like Tetrahydrofuran (THF) or 1,4-Dioxane will likely exhibit poor to moderate solvating power on their own but can be highly effective when used as a co-solvent with more polar liquids like water or methanol[6].

  • Non-Polar Solvents: Hydrocarbon solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform) are generally poor choices and should be avoided unless the compound has been converted to a less polar derivative (e.g., an ester).

Solubility Profile Summary
Solvent ClassExamplesExpected SolubilityRationale & Causality
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions effectively solvate the polar nitro, amino, and carboxylic acid groups.
Polar Protic Methanol, EthanolModerate (improves with heat) Capable of hydrogen bonding with the solute's functional groups, but the rigid aromatic core limits solubility compared to aprotic options.
Ethers THF, 1,4-DioxaneLow to Moderate Moderate polarity. Best used as a co-solvent to modulate the polarity of a solvent system.
Chlorinated Dichloromethane (DCM)Very Low Insufficient polarity to overcome the strong intermolecular forces (H-bonding, crystal lattice energy) of the solid.
Non-Polar Toluene, HexaneInsoluble Lacks the necessary polarity and hydrogen-bonding capability to interact favorably with the solute.

Question 2: I'm running an aqueous reaction. How does pH affect the solubility of 4-amino-3-methoxy-5-nitrobenzoic acid?

Answer: The pH of the aqueous medium is the most critical factor influencing this compound's solubility. Due to its amphoteric nature, you can dramatically increase solubility by converting it into a salt.[7]

  • In Acidic Conditions (pH < 2): The amino group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This cationic species is significantly more soluble in water than the neutral molecule. Adjusting the pH with an acid like HCl is a standard technique to dissolve aminobenzoic acids.[6][7]

  • In Basic Conditions (pH > 9): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This anionic species is also highly water-soluble. Adding a base like NaOH, KOH, or LiOH will readily dissolve the compound.[6][8]

  • Near Neutral/Isoelectric Point: At its isoelectric point (the pH at which the net charge is zero), the molecule exists predominantly as a neutral zwitterion and will exhibit its minimum solubility . For similar aminobenzoic acids, this is typically in the pH range of 3 to 5.[7][9]

Workflow for pH-Based Dissolution

Caption: pH adjustment workflow for solubilizing the target compound.

Troubleshooting Guide for Synthesis & Purification

Question 3: My reaction yield is very low. I suspect the starting material is not fully participating in the reaction due to poor solubility. How can I fix this?

Answer: This is a classic problem in heterogeneous reactions. If the starting material does not dissolve, the reaction can only occur on the surface of the solid particles, leading to slow rates and low conversions.

  • Optimize the Solvent System:

    • Screen High-Polarity Solvents: If your reaction chemistry allows, switch to a more effective solvent like DMF or DMSO.

    • Use a Co-Solvent: If you must use a less-polar solvent (e.g., THF), add a small percentage of DMF or NMP (5-10%) as a co-solvent to aid dissolution without drastically changing the bulk reaction medium.

    • Increase Temperature: For many solvents, solubility increases significantly with temperature.[10][11] Refluxing the reaction mixture is a common strategy, provided the reagents and products are thermally stable.

  • Employ Phase-Transfer Catalysis (PTC): If you are performing a reaction between an aqueous solution of the deprotonated carboxylate salt and a reagent in an immiscible organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the anion into the organic phase to react.

  • Convert to a More Soluble Derivative: In some cases, it's more efficient to first convert the starting material into a more soluble form. For example, performing a Fischer esterification to create the methyl ester can dramatically improve solubility in common organic solvents like DCM and ethyl acetate.[12][13] The ester can then be used in the subsequent reaction and hydrolyzed back to the carboxylic acid in a final step.[14]

Question 4: After my reaction, I'm struggling to purify the product. Recrystallization is failing. What should I do?

Answer: Purification of this compound can be challenging due to its high polarity and potential for zwitterion formation. If standard recrystallization isn't working, consider these alternatives and optimizations.

  • Problem: Product Fails to Crystallize ("Oils Out").

    • Causality: The solution is likely supersaturated, or impurities are inhibiting crystal lattice formation. The cooling rate may also be too fast.

    • Solution:

      • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, then transfer to an ice bath. Rapid cooling often leads to amorphous precipitation or oiling.[10][15]

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[10]

      • Reduce Solvent Volume: If too much solvent was used, gently heat the solution and evaporate some of the solvent to increase the concentration before attempting to cool again.[15]

  • Problem: Significant Product Loss During Recrystallization.

    • Causality: The chosen solvent may have too high of a solubility for the compound, even when cold. Multiple recrystallization steps will magnify this loss.[15]

    • Solution:

      • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, while still hot, slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly. This technique carefully tunes the solubility to maximize recovery.

      • Acid/Base Precipitation: A highly effective method for this specific molecule is acid/base purification. Dissolve the crude product in a dilute basic solution (e.g., aqueous NaHCO₃ or NaOH). Filter off any insoluble non-acidic impurities. Then, slowly re-acidify the filtrate with HCl. The pure product will precipitate out at its isoelectric point. This can then be collected by filtration.[16][17]

Troubleshooting Workflow for Low Yield/Purity

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols
Protocol 1: General Procedure for Recrystallization

This protocol provides a robust method for purifying solid organic compounds like 4-amino-3-methoxy-5-nitrobenzoic acid.[18]

  • Solvent Selection: Place a small amount (10-20 mg) of the crude solid into several test tubes. Add a few drops of different potential solvents. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add the minimum amount of hot solvent required to fully dissolve the solid.[11]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove impurities that are insoluble in the hot solvent.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][20][21] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • BenchChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility and pKa of 4-Aminobenzoic Acid.
  • Fisher Scientific. (2025).
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrobenzoic acid.
  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
  • ECHEMI. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid SDS, 41263-74-5 Safety Data Sheets.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxy-3-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.
  • ChemicalBook. (2025). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3.
  • Chem-Impex. (n.d.). 4-Amino-3-nitrobenzoic acid.
  • Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • ChemicalBook. (n.d.). 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6.
  • CDC Stacks. (n.d.). Supporting Information.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Georganics. (2010). 4-AMINO-3-METHOXYBENZOIC ACID Safety Data Sheet.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzoic acid 97.

Sources

Troubleshooting

Purifying 4-amino-3-methoxy-5-nitrobenzoic acid from reaction byproducts

Technical Support Center: Purification of 4-Amino-3-Methoxy-5-Nitrobenzoic Acid Ticket ID: #PUR-AMNB-05 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of reaction byproducts (regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Amino-3-Methoxy-5-Nitrobenzoic Acid

Ticket ID: #PUR-AMNB-05 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of reaction byproducts (regioisomers, oxidation tars, and inorganic salts) from nitration mixtures.

Executive Summary

You are likely synthesizing 4-amino-3-methoxy-5-nitrobenzoic acid via the nitration of 4-amino-3-methoxybenzoic acid (or its protected ester). This reaction is chemically "noisy." The amino group is prone to oxidation, generating colored azo/nitroso impurities (tars), while the directing effects of the methoxy and amino groups can lead to trace regioisomers (though the 5-position is electronically favored).

This guide treats your purification as a system , not a recipe. We utilize the molecule’s amphoteric nature for bulk cleaning and solubility differentials for polishing.

Phase 1: The Chemical Wash (Acid-Base Swing)

Goal: Bulk removal of non-acidic impurities (tars, unreacted protected amines) and inorganic salts.

The most effective initial purification exploits the acidity of the carboxylic acid functionality. The nitro group enhances the acidity of the benzoic acid, while significantly deactivating the amine, making the molecule behave primarily as an acid.

The Protocol
  • Dissolution: Suspend your crude yellow/brown solid in 10% aqueous Sodium Carbonate (Na₂CO₃) .

    • Why: This converts the acid to its water-soluble sodium carboxylate salt. Impurities that lack a free carboxylic acid (e.g., decarboxylated byproducts or certain oxidation tars) will remain insoluble.

  • Filtration: Filter the solution through a Celite pad.

    • Why: Removes the insoluble "gunk" and oxidation tars. The filtrate should be a clear (yellow/orange) liquid.

  • Precipitation (The Critical Step): Cool the filtrate to 0–5°C. Slowly acidify with 6M HCl to pH 2.0 .

    • Caution: Do not simply dump acid in. Monitor pH.

    • Causality: The amine is weakly basic due to the electron-withdrawing nitro group. If you use concentrated acid and drop the pH < 0, you risk protonating the amine to form the hydrochloride salt (

      
      ), which may remain soluble in water, killing your yield.
      
  • Collection: Filter the precipitated solid and wash with ice-cold water to remove inorganic salts (NaCl).

Visualization: The Acid-Base Swing

purification_flow Crude Crude Reaction Mixture (Solid) Base Dissolve in 10% Na2CO3 Crude->Base Filter Filter (Celite) Base->Filter Filtrate Filtrate (Product as Na+ Salt) Filter->Filtrate Keep Residue Solid Residue (Tars/Non-acids) Filter->Residue Discard Acidify Acidify to pH 2.0 (with 6M HCl) Filtrate->Acidify Precipitate Precipitate (Target Acid) Acidify->Precipitate Precipitation Wash Wash with Ice Water Precipitate->Wash

Figure 1: The Acid-Base extraction workflow separates the target molecule based on its pKa, leaving non-acidic impurities behind.

Phase 2: Recrystallization (The Polish)

Goal: Removal of isomers and trace colored impurities.

Once the bulk salts and tars are removed, you may still have a product with a wide melting point range (indicating isomer contamination).

Solvent Selection Strategy
  • Primary Solvent: Ethanol (95%) or Methanol.

  • Anti-Solvent: Water.[1][2]

  • Alternative: Glacial Acetic Acid (excellent for nitro-benzoic acids, but harder to dry).

The Protocol
  • Slurry: Suspend the dried solid from Phase 1 in the minimum amount of boiling Ethanol .

  • Reflux: Heat to reflux. If the solid does not dissolve completely, add solvent dropwise.[3]

    • Troubleshooting: If a small amount of dark solid persists despite adding solvent, this is likely residual inorganic salt or carbonized material. Perform a hot filtration .[3]

  • Crystallization: Remove from heat. Let it cool to room temperature slowly.

    • The "Crash" Risk: If you cool too fast (e.g., ice bath immediately), you trap impurities inside the crystal lattice.

  • Yield Optimization: If yield is low, add warm water (anti-solvent) dropwise until turbidity appears, then cool.

ParameterSpecificationNotes
Appearance Bright Yellow Needles/PowderBrown/Red indicates oxidation.
Melting Point > 210°C (Decomposes)Sharpness indicates purity.
Solubility Soluble in DMSO, dilute base.Insoluble in acidic water.

Phase 3: Troubleshooting & FAQs

Q: My product is dark brown/red instead of yellow. What happened? A: This is "tarring" caused by the oxidation of the amino group during nitration.

  • Fix: During the recrystallization (Phase 2), add Activated Charcoal to the boiling ethanol solution. Boil for 5-10 minutes, then perform a hot filtration through Celite. The charcoal will adsorb the high-molecular-weight colored impurities.

Q: I have low yield after acidification (Phase 1). A: You likely over-acidified or under-acidified.

  • Scenario A (pH > 4): The carboxylic acid is still partially deprotonated (salt form) and remains soluble.

  • Scenario B (pH < 0): In very strong acid, the amino group (though deactivated) can protonate to form an ammonium salt (

    
    ), which increases water solubility.
    
  • Target: Aim for pH 1.5 – 2.0 .

Q: The NMR shows a small impurity peak in the aromatic region. A: This is likely the 6-nitro isomer . The methoxy group directs ortho/para, and the amino group directs ortho/para. While the 5-position is favored, steric and electronic effects can lead to trace 6-nitro formation.

  • Fix: Recrystallize from Glacial Acetic Acid . Isomers often have vastly different solubilities in acetic acid compared to alcohols.

Decision Logic: Troubleshooting

troubleshooting_tree Start Identify Issue Color Color is Dark/Red? Start->Color Yield Yield is Low? Start->Yield Purity Melting Point Wide? Start->Purity Charcoal Action: Use Activated Charcoal in Recryst. Color->Charcoal Yes CheckPH Action: Check pH. Target pH 2.0 Yield->CheckPH Yes SolventSwitch Action: Switch Solvent to Acetic Acid Purity->SolventSwitch Yes

Figure 2: Diagnostic logic for common purification failures.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for amino-acid purification and nitration workups).

  • PubChem Compound Summary. 4-Amino-2-methoxy-5-nitrobenzoic acid (Isomer/Analog Data). National Center for Biotechnology Information. (Used for solubility and pKa extrapolations).[4]

  • US EPA CompTox Chemicals Dashboard. 2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid. (Physicochemical property data for nitro-amino benzoic acid derivatives).

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General best practices for solvent selection in organic synthesis).

Sources

Optimization

Technical Support Center: HPLC Optimization for 4-Amino-3-Methoxy-5-Nitrobenzoic Acid

Executive Summary & Chemical Context[1][2][3][4] 4-Amino-3-methoxy-5-nitrobenzoic acid is a critical intermediate in the synthesis of gastroprokinetic agents (e.g., Cinitapride, Cisapride). Its purity is paramount becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

4-Amino-3-methoxy-5-nitrobenzoic acid is a critical intermediate in the synthesis of gastroprokinetic agents (e.g., Cinitapride, Cisapride). Its purity is paramount because the nitro and amino functionalities are reactive, and "carry-over" impurities can lead to genotoxic by-products in the final API.

Chromatographic Behavior: This molecule is amphoteric but predominantly acidic.

  • Acidic Moiety: The benzoic acid group (

    
    ).
    
  • Basic Moiety: The aniline group. However, the ortho-nitro and para-carboxyl groups are strongly electron-withdrawing, significantly reducing the basicity of the amine.

  • Challenge: The molecule risks "peak tailing" due to mixed-mode interactions (silanol activity) and "retention drift" if mobile phase pH is near the

    
    .
    

Standardized Method Protocol

Based on the structural properties of nitrobenzoic acid derivatives, the following protocol is the recommended starting point for separating the main peak from its hydrolytic precursors and regioisomers.

Core Method Parameters
ParameterSpecificationRationale (The "Why")
Column C18 (L1), End-capped,

mm, 5 µm
End-capping minimizes interaction between the free amine and residual silanols, reducing tailing.
Mobile Phase A 0.1% Orthophosphoric Acid or 20 mM Potassium Phosphate (pH 2.5)Critical: Low pH keeps the carboxylic acid protonated (

), ensuring retention on the hydrophobic C18 phase.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than methanol for nitro-aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain theoretical plates.
Detection UV @ 254 nmThe nitro group provides strong absorbance at this wavelength, maximizing sensitivity for impurities.
Gradient Time 0: 90% A / 10% B Time 20: 40% A / 60% BGradient elution is required to elute the highly polar acid early and the non-polar ester impurities later.

Troubleshooting & Optimization Guide (Q&A)

This section addresses specific issues reported by researchers working with nitro-aniline derivatives.

Category A: Peak Shape & Tailing

Q: My main peak shows significant tailing (Symmetry factor > 1.5). Is the column dead? A: Not necessarily. Tailing in this molecule is usually caused by the interaction of the amino group with acidic silanols on the silica support.

  • Immediate Fix: Ensure your Mobile Phase A pH is

    
    . At pH > 4, the silanols ionize (
    
    
    
    ), attracting the amine.
  • Advanced Fix: If pH control fails, add a "silanol blocker" like Triethylamine (TEA) (5 mM) to the mobile phase. TEA competes for the silanol sites, sharpening the analyte peak.

  • Column Switch: Switch to a "Base-Deactivated" (BDS) or high-coverage C18 column designed for basic compounds.

Category B: Selectivity & Resolution

Q: I cannot separate the "Des-nitro" impurity (4-amino-3-methoxybenzoic acid) from the main peak. A: These two compounds differ only by the nitro group.

  • The Mechanism: The nitro group is highly polar but also electron-withdrawing.

  • Solution: Switch the organic modifier from Acetonitrile to Methanol . Methanol can engage in hydrogen bonding with the nitro group and the methoxy oxygen, often altering selectivity enough to resolve the pair.

  • Alternative: Use a Phenyl-Hexyl column. The

    
     interactions between the phenyl phase and the nitro-aromatic ring provide orthogonal selectivity compared to C18.
    

Q: The retention time of the main peak drifts between injections. A: This indicates inadequate buffering or temperature fluctuations.

  • The Cause: If your pH is near the

    
     (approx 3.5), small changes in % organic or temperature will shift the ionization equilibrium (
    
    
    
    ), drastically changing retention.
  • The Fix: Lower the pH to 2.0–2.5 (buffer with Phosphate, not just simple acid) to lock the molecule in its neutral, protonated state. Ensure column oven temperature is controlled (

    
    ).
    

Impurity Profiling Logic

Understanding the synthesis pathway allows you to predict and identify impurities.

Common Impurities Table:

Impurity NameOriginRelative Retention (RRT) vs Main Peak
Impurity A (Des-nitro)Incomplete nitration of precursor~0.8 (Elutes Earlier - More Polar)
Impurity B (Methyl Ester)Methyl 4-amino-3-methoxy-5-nitrobenzoate (Precursor)~1.5 (Elutes Later - Non-polar)
Impurity C (Regioisomer)4-amino-3-methoxy-2 -nitrobenzoic acid~0.9 - 1.1 (Requires Phenyl column to resolve)
Visual Workflow: Method Development Strategy

MethodDevelopment Start START: Method Development Target: 4-Amino-3-Methoxy-5-Nitrobenzoic Acid Step1 Step 1: Mobile Phase Selection Buffer pH 2.5 (Phosphate) + ACN Start->Step1 Check1 Check: Peak Symmetry < 1.5? Step1->Check1 FixTailing Action: Add 5mM TEA or Switch to BDS-C18 Column Check1->FixTailing No (Tailing) Step2 Step 2: Check Resolution of Des-nitro Impurity Check1->Step2 Yes FixTailing->Step1 Check2 Resolution > 1.5? Step2->Check2 FixRes Action: Switch Modifier to MeOH or Use Phenyl-Hexyl Column Check2->FixRes No (Co-elution) Final VALIDATED METHOD (Robustness Check) Check2->Final Yes FixRes->Step2

Caption: Logic flow for optimizing separation, addressing the two most common failure modes: tailing (silanol interactions) and selectivity (impurity co-elution).

Visual Workflow: Impurity Identification

ImpurityID Sample Unknown Impurity Peak RRT_Low RRT < 1.0 (More Polar) Sample->RRT_Low RRT_High RRT > 1.0 (Less Polar) Sample->RRT_High Hypothesis1 Likely: Hydrolysis Product (Des-nitro or Decarboxylated) RRT_Low->Hypothesis1 Hypothesis2 Likely: Synthetic Precursor (Methyl Ester) RRT_High->Hypothesis2 Action1 Verify: Check Synthesis Start Material Hypothesis1->Action1 Action2 Verify: Spiking Study with Ester Standard Hypothesis2->Action2

Caption: Decision tree for identifying unknown peaks based on Relative Retention Time (RRT).

References

  • Separation of Positional Isomers of Nitrobenzoic Acid by Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (Describes the fundamental separation logic for nitro-acid isomers using C18 and acidic mobile phases).

  • HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. BenchChem Application Notes. (Provides the baseline gradient and pH strategy for substituted nitrobenzoic acids).

  • 4-Amino-3-methoxybenzoic acid Synthesis. ChemicalBook Synthesis Protocols. (Details the hydrolysis step from the ester, identifying the ester as a key non-polar impurity).

  • PubChem Compound Summary: 4-Amino-3-methyl-5-nitrobenzoic acid.National Library of Medicine.

    
     ranges and solubility properties). 
    

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-amino-3-methoxy-5-nitrobenzoic acid

Comparative Structural Elucidation: 1H NMR Analysis of 4-Amino-3-Methoxy-5-Nitrobenzoic Acid vs. Precursor Analogues Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Objective: To provide a defini...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Elucidation: 1H NMR Analysis of 4-Amino-3-Methoxy-5-Nitrobenzoic Acid vs. Precursor Analogues

Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Objective: To provide a definitive guide for validating the synthesis of 4-amino-3-methoxy-5-nitrobenzoic acid using 1H NMR, distinguishing it from its non-nitrated precursor (4-amino-3-methoxybenzoic acid) and common impurities.

Introduction: The Analytical Challenge

In the development of kinase inhibitors and antibiotic scaffolds, 4-amino-3-methoxy-5-nitrobenzoic acid serves as a critical intermediate.[1][2] Its synthesis typically involves the nitration of 4-amino-3-methoxybenzoic acid (a vanillic acid derivative).[1][2]

The primary analytical challenge lies not in assigning every peak, but in confirming regioselectivity . Nitration must occur at the C5 position.[1] However, competitive nitration at C2 or C6 (though sterically less favored) or incomplete reaction can lead to complex mixtures.[2] This guide compares the NMR signature of the target molecule against its precursor to establish a self-validating protocol for structural confirmation.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifting, the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d6 is the mandatory solvent.[1][2] The target molecule contains three polar moieties (-COOH, -NH2, -NO2) that induce poor solubility and aggregation in CDCl3.[1][2]

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1][2]

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve meta-coupling between H2 and H6).

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The aromatic protons adjacent to nitro groups often exhibit longer T1 relaxation times; insufficient delay can suppress integration values.[1]
    

Comparative Analysis: Precursor vs. Product

The definitive proof of synthesis is the loss of the C5 proton and the deshielding of the C6 proton .[1]

Table 1: Chemical Shift Comparison (in DMSO-d6)
FeaturePrecursor (4-Amino-3-methoxybenzoic acid)Target Product (4-Amino-3-Methoxy-5-Nitrobenzoic Acid)Mechanistic Cause of Change
Aromatic Proton Count 3H (H2, H5, H6)2H (H2, H6)Substitution of H5 by -NO2 group.[1][2]
H5 Proton ~6.65 ppm (d, J=8.5 Hz)Absent Site of nitration.[1][2]
H6 Proton ~7.35 ppm (dd, J=8.5, 2.0 Hz)~8.30 – 8.50 ppm (d, J~2.0 Hz)Strong Deshielding: H6 is now ortho to the electron-withdrawing -NO2 group.[1][2]
H2 Proton ~7.45 ppm (d, J=2.0 Hz)~7.60 – 7.70 ppm (d, J~2.0 Hz)Weak Deshielding: H2 is meta to the new -NO2 group; effect is minimal.[1][2]
-OCH3 (Methoxy) ~3.80 ppm (s, 3H)~3.90 ppm (s, 3H)Slight downfield shift due to global ring deactivation.[1][2]
-NH2 (Amine) ~5.50 ppm (broad s)~7.50 – 8.00 ppm (broad s)Acidity Increase: The -NO2 group pulls electron density, making NH2 protons more acidic/deshielded.[1][2]

Note: Chemical shifts (


) are approximate and may vary by 

0.05 ppm depending on concentration and water content in DMSO-d6.[1][2]

Structural Elucidation Logic

The "Nitro Effect" on H6

The most diagnostic feature is the dramatic downfield shift of H6 .[1][2]

  • Precursor H6: Resides ortho to -COOH and meta to -NH2.[1][2]

  • Product H6: Resides ortho to -COOH and ortho to -NO2. The nitro group exerts a powerful anisotropic deshielding effect and a strong inductive (-I) effect.[1][2] This typically pushes aromatic protons ortho to it downfield by ~0.95 to 1.0 ppm .[1][2]

Coupling Constants (J-Values)
  • Precursor: Shows ortho-coupling (J

    
     8.5 Hz) between H5 and H6.
    
  • Product: The ortho-coupling disappears. Only meta-coupling (J

    
     1.5 – 2.2 Hz) remains between H2 and H6.[1][2]
    
  • Result: The spectrum transitions from an ABX system (or AMX) to two distinct doublets with small coupling constants.[1][2]

Visualization of Analytical Workflow

The following diagrams illustrate the synthesis pathway and the logical decision tree for NMR verification.

Figure 1: Synthesis and Proton Mapping

SynthesisMapping Precursor Precursor 4-amino-3-methoxybenzoic acid (3 Ar-H signals) Reagent + HNO3 / H2SO4 (Nitration) Precursor->Reagent H5 is susceptible Product Target Product 4-amino-3-methoxy-5-nitrobenzoic acid (2 Ar-H signals) Reagent->Product Substitution at C5

Caption: Transformation of the proton landscape during nitration. Note the loss of the H5 proton site.[1]

Figure 2: NMR Validation Decision Tree

NMRLogic Start Acquire 1H NMR (DMSO-d6) CountAr Count Aromatic Region Integral (6.5 - 9.0 ppm) Start->CountAr ThreeH Integral = 3H CountAr->ThreeH Incomplete Rxn TwoH Integral = 2H CountAr->TwoH Reaction Occurred CheckCoupling Check Coupling ThreeH->CheckCoupling Ortho Large Doublet (J~8Hz) Present? CheckCoupling->Ortho ResultPrecursor FAILED: Starting Material Remaining Ortho->ResultPrecursor Yes CheckShift Check H6 Shift TwoH->CheckShift Downfield Signal > 8.0 ppm? CheckShift->Downfield MetaCoup Meta Coupling Only? (J ~ 2Hz) Downfield->MetaCoup Yes ResultSuccess CONFIRMED: Target Product MetaCoup->ResultSuccess Yes

Caption: Logic gate for interpreting the aromatic region to confirm successful regioselective nitration.

Troubleshooting & Impurities

ObservationDiagnosisRemediation
Extra Singlet at ~3.85 ppm Methyl Ester FormationIf MeOH was used in workup/recrystallization, the acid may have esterified.[1][2] Check for OMe doublet/quartet or extra singlet.
Broad Hump > 12 ppm Carboxylic Acid ProtonThis is normal.[1][2] The -COOH proton is often very broad or invisible due to exchange with water in DMSO.[1] Do not confuse with absence of functional group.[1]
Split Methoxy Signal Rotamers or RegioisomersIf the -NO2 added to position 2 (unlikely but possible), the symmetry changes.[1][2] Verify with 2D NMR (NOESY) to check proximity of OMe to Ar-H.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][4] (Standard reference for substituent additivity rules).

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 138300, 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from [Link] (Analogue comparison data).[1][2]

  • SpectraBase. (2024).[1][2] 3-Amino-4-methoxybenzoic acid 1H NMR. Wiley Science Solutions.[1] Retrieved from [Link] (Precursor spectral data).[1][2]

Sources

Comparative

Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-amino-3-methoxy-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and chemical analysis, the precise structural elucidation of novel or modified compounds is a cornerstone of pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical analysis, the precise structural elucidation of novel or modified compounds is a cornerstone of progress. 4-amino-3-methoxy-5-nitrobenzoic acid, a substituted aromatic molecule, presents a unique analytical challenge due to the interplay of its electron-donating (amino, methoxy) and electron-withdrawing (nitro, carboxylic acid) functional groups. Understanding its behavior under mass spectrometric analysis is critical for its unambiguous identification, metabolite tracking, and quality control.

This guide serves as an in-depth technical resource, providing a predictive comparison of the fragmentation patterns of 4-amino-3-methoxy-5-nitrobenzoic acid under electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a senior application scientist, my objective is to move beyond mere spectral interpretation and delve into the causality of fragmentation, offering a robust, scientifically-grounded framework for researchers in the field. The insights provided are synthesized from established fragmentation principles of related nitroaromatic, aminobenzoic, and methoxybenzoic compounds.

The Molecule at a Glance

  • Compound: 4-amino-3-methoxy-5-nitrobenzoic acid

  • Molecular Formula: C₈H₈N₂O₅

  • Monoisotopic Molecular Weight: 212.0433 g/mol

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes this molecule amphoteric, suggesting it will ionize readily under both positive and negative ESI conditions. The fragmentation pathways, however, are expected to differ significantly between the two polarities, providing complementary structural information.

Ionization & Fragmentation: A Tale of Two Polarities

Electrospray ionization (ESI) is the method of choice for a polar molecule like this, as it is a "soft" ionization technique that typically preserves the molecular ion, which is crucial for subsequent tandem MS (MS/MS) analysis.[1] In MS/MS, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID), where it collides with neutral gas molecules, converting kinetic energy into internal energy to induce bond breakage.[2]

  • Negative Ion Mode (ESI-): The carboxylic acid group is the most acidic site, making deprotonation the most favorable ionization process. This will generate a prominent [M-H]⁻ precursor ion at m/z 211.0362. Fragmentation of this even-electron anion is expected to proceed through the loss of stable, neutral molecules.

  • Positive Ion Mode (ESI+): The amino group is the most basic site and will be readily protonated to form the [M+H]⁺ precursor ion at m/z 213.0504. Fragmentation of this ion will be driven by charge stabilization, often involving the loss of small neutral molecules.

Predicted Fragmentation Pathways: Negative Ion Mode ([M-H]⁻)

Analysis in negative ion mode is anticipated to be highly informative. The initial deprotonation at the carboxylic acid site creates a carboxylate anion, which directs the subsequent fragmentation cascade. The most frequent fragmentation reactions for related nitro- and aminobenzoic acids include decarboxylation and losses related to the nitro group.[3][4]

The primary and subsequent fragmentation steps for the [M-H]⁻ ion (m/z 211.0) are predicted as follows:

  • Decarboxylation (Loss of CO₂): This is arguably the most dominant fragmentation pathway for aromatic carboxylic acids.[4] The expulsion of a neutral CO₂ molecule (44.00 u) is energetically favorable and results in a highly stable nitromethoxyaniline anion. This will produce a major fragment ion at m/z 167.0 .

  • Loss of Nitro Group (as NO₂): Aromatic nitro compounds are well-known to fragment via the loss of the nitro group.[5][6] The loss of a NO₂ radical (46.01 u) from the precursor ion would lead to a fragment at m/z 165.0 . This pathway may be less favored for an even-electron ion, which prefers to lose neutral molecules, but it is frequently observed.[4]

  • Sequential Fragmentation: The initial fragments will undergo further dissociation.

    • The m/z 167.0 ion (from decarboxylation) is expected to lose a methyl radical (•CH₃, 15.02 u) from the methoxy group, yielding a fragment at m/z 152.0 .

    • Alternatively, the m/z 167.0 ion could lose NO (30.00 u) or NO₂ (46.01 u), generating fragments at m/z 137.0 or m/z 121.0 , respectively.

Summary of Key Fragments (Negative Mode)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of LossProposed Fragment Structure
211.04167.0444.00CO₂3-methoxy-5-nitroaniline anion
211.04181.0330.01NO[C₈H₇NO₄]⁻
211.04165.0346.01NO₂[C₈H₇NO₃]⁻• (radical anion)
167.04152.0215.02•CH₃4-amino-5-nitrophenoxide anion
167.04137.0430.00NO[C₇H₇NO]⁻
Negative Mode Fragmentation Workflow

G cluster_main Negative Ion Mode Fragmentation precursor [M-H]⁻ m/z 211.04 frag1 m/z 167.04 precursor->frag1 - CO₂ (44.00 u) frag4 m/z 165.03 precursor->frag4 - NO₂ (46.01 u) frag2 m/z 152.02 frag1->frag2 - •CH₃ (15.02 u) frag3 m/z 137.04 frag1->frag3 - NO (30.00 u)

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻ ion.

Predicted Fragmentation Pathways: Positive Ion Mode ([M+H]⁺)

In positive mode, protonation occurs at the primary amine, creating an anilinium-type ion. The fragmentation will be driven by the elimination of small neutral molecules from this protonated precursor.

The primary and subsequent fragmentation steps for the [M+H]⁺ ion (m/z 213.05) are predicted as follows:

  • Loss of Water (H₂O): Protonated carboxylic acids are known to readily lose a molecule of water (18.01 u), especially upon collisional activation.[7] This would generate a prominent acylium ion at m/z 195.0 . This is often a primary fragmentation route for protonated amino acids.

  • Loss of Formic Acid (HCOOH) or (CO + H₂O): A concerted or sequential loss of the entire carboxyl group as formic acid (46.01 u) or as carbon monoxide and water (46.01 u total) is plausible, leading to a fragment at m/z 167.0 .

  • Decarbonylation of the Acylium Ion: The m/z 195.0 fragment (formed by water loss) can subsequently lose carbon monoxide (CO, 28.00 u) to produce a fragment at m/z 167.0 . This two-step process (loss of H₂O then CO) is a hallmark of protonated aromatic acids.[8]

  • Losses from the Nitro Group: The precursor ion could also lose components of the nitro group. The loss of a hydroxyl radical (•OH, 17.00 u) via rearrangement is possible, as is the loss of nitric oxide (NO, 30.00 u).[9]

Summary of Key Fragments (Positive Mode)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of LossProposed Fragment Structure
213.05195.0418.01H₂OAcylium ion
213.05167.0546.00H₂O + COProtonated 3-methoxy-5-nitroaniline
195.04167.0528.00COProtonated 3-methoxy-5-nitroaniline
213.05183.0430.01NO[C₈H₉N₂O₄]⁺
167.05137.0530.00NO[C₇H₉NO]⁺
Positive Mode Fragmentation Workflow

G cluster_main Positive Ion Mode Fragmentation precursor [M+H]⁺ m/z 213.05 frag1 m/z 195.04 precursor->frag1 - H₂O (18.01 u) frag2 m/z 167.05 precursor->frag2 - (H₂O+CO) (46.01 u) frag1->frag2 - CO (28.00 u) frag3 m/z 137.05 frag2->frag3 - NO (30.00 u)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ ion.

Comparative Analysis: Negative vs. Positive Mode

FeatureNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)Rationale & Significance
Primary Ionization Site Carboxylic Acid (Deprotonation)Amino Group (Protonation)Determines the initial charge location and subsequent fragmentation drivers.
Major Initial Loss CO₂ (44 u) H₂O (18 u) The loss of CO₂ in negative mode is highly characteristic of benzoic acids. The loss of H₂O in positive mode is typical for protonated acids.
Key Fragment Ion m/z 167.04m/z 167.05Interestingly, a key fragment at m/z 167 appears in both modes but is formed via different initial pathways (direct decarboxylation vs. loss of H₂O and CO).
Diagnostic Value High. Direct decarboxylation provides a strong signature for the benzoic acid moiety.High. The initial loss of water confirms the presence of the carboxylic acid group.Using both modes provides complementary and confirmatory evidence of the compound's core structure and functional groups.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a self-validating system for the analysis of 4-amino-3-methoxy-5-nitrobenzoic acid using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, such as a triple quadrupole or Q-TOF instrument.[3]

1. Sample Preparation & Chromatography

  • Objective: To introduce a pure, stable concentration of the analyte into the mass spectrometer.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Create a working solution by diluting the stock to 1 µg/mL in a mobile phase-matched solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

    • Inject 5 µL of the working solution into an LC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Use a simple isocratic flow (e.g., 0.3 mL/min) or a shallow gradient to ensure a stable spray during analysis. The organic content should be optimized to achieve good retention and peak shape.

2. Mass Spectrometer Tuning & Calibration

  • Objective: To ensure mass accuracy and sensitivity.

  • Protocol:

    • Perform routine system calibration and tuning according to the manufacturer's specifications using the recommended calibration solution.

    • Confirm mass accuracy is within an acceptable tolerance (e.g., < 5 ppm for high-resolution MS).

3. Full Scan (MS1) Analysis

  • Objective: To identify the precursor ions ([M-H]⁻ and [M+H]⁺).

  • Protocol:

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-300.

    • Confirm the presence of the target precursor ions: m/z 211.04 in negative mode and m/z 213.05 in positive mode.

4. Tandem MS (MS/MS) Analysis

  • Objective: To generate the fragmentation spectrum for structural confirmation.

  • Protocol:

    • Set up separate MS/MS experiments for the precursor ions m/z 211.04 (negative) and m/z 213.05 (positive).

    • Select an appropriate isolation width for the precursor ion (e.g., 1-2 Da).

    • Apply a stepped collision energy (e.g., ramping from 10 to 40 eV). This is crucial as different fragmentation pathways are favored at different energies.[10] For instance, low energies might only induce the primary loss (e.g., H₂O), while higher energies will reveal subsequent fragments.

    • Acquire the product ion spectra and compare the observed fragments with the predicted values in the tables above.

This systematic approach ensures that the generated data is robust, reproducible, and provides a comprehensive fingerprint of the molecule's fragmentation behavior.

Conclusion

The mass spectrometric fragmentation of 4-amino-3-methoxy-5-nitrobenzoic acid is a predictable process governed by the fundamental chemical properties of its functional groups. By analyzing the molecule in both positive and negative ionization modes, a wealth of complementary structural information can be obtained. The dominant loss of CO₂ in negative mode and H₂O in positive mode serve as powerful diagnostic markers for the carboxylic acid moiety. Subsequent fragmentations involving the nitro and methoxy groups further confirm the substitution pattern on the aromatic ring. This guide provides a predictive framework and a robust experimental protocol, empowering researchers to confidently identify and characterize this and structurally related molecules in their analytical workflows.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Harvey, D.J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. Available at: [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Fokin, V.V., et al. (2013). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health (NIH). Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. Available at: [Link]

  • Benoit, F., & Holmes, J.L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • Law, N.C. (1968). Mass Spectra of Derivatives of o-Aminobenzoic Acid. ACS Publications. Available at: [Link]

  • Perkins, J.R., et al. (2000). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Royal Society of Chemistry. Available at: [Link]

  • Benoit, F., & Holmes, J.L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]

  • Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Perkins, J.R., et al. (2000). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Lee, J.Y., et al. (2018). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid, 2TMS derivative. NIST WebBook. Available at: [Link]

  • Mekky, R.H., et al. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. Available at: [Link]

  • Law, N.C. (1968). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry. Available at: [Link]

  • Toche, R., et al. (2008). Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Chan, H.W., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. National Institutes of Health (NIH). Available at: [Link]

  • Jaiswal, R., et al. (2022). LC-ESI(±)-LTQ MSn‑Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

Structural Profiling &amp; Comparative Analysis: 4-Amino-3-Methoxy-5-Nitrobenzoic Acid Derivatives

Executive Summary In the landscape of medicinal chemistry, 4-amino-3-methoxy-5-nitrobenzoic acid represents a "privileged scaffold." It serves as a critical intermediate for Catechol-O-methyltransferase (COMT) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 4-amino-3-methoxy-5-nitrobenzoic acid represents a "privileged scaffold." It serves as a critical intermediate for Catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone analogs) and EGFR kinase inhibitors. Its structural uniqueness lies in the dense functionalization of the benzene ring: a push-pull electronic system created by the electron-donating amino/methoxy groups and the electron-withdrawing nitro/carboxyl groups.

This guide provides a comparative structural analysis of this target scaffold against its non-methoxy analog, 4-amino-3-nitrobenzoic acid . We analyze how the insertion of the methoxy group at the 3-position alters crystal packing, solubility profiles, and thermodynamic stability—factors critical for selecting the optimal solid form for drug formulation.

Structural Comparative Analysis

The Competitors
FeatureTarget Scaffold (AMNB) Reference Standard (ANB)
IUPAC Name 4-amino-3-methoxy-5-nitrobenzoic acid4-amino-3-nitrobenzoic acid
Molecular Formula C₈H₈N₂O₅C₇H₆N₂O₄
Key Substituent 3-Methoxy (-OCH₃) Hydrogen (-H)
Electronic Nature High electron density variation (Push-Pull)Moderate Push-Pull
Primary Utility COMT / Kinase Inhibitor IntermediateDye Synthesis / General Intermediate
Mechanistic Impact of the Methoxy Group

The addition of the methoxy group at the 3-position is not merely a lipophilic modification; it fundamentally alters the supramolecular synthons available for crystal growth.

  • Conformational Locking (The "Buttressing Effect"):

    • ANB (Reference): The amino group is relatively free to rotate, though often planarized by the ortho-nitro group via an intramolecular N-H...O hydrogen bond.

    • AMNB (Target): The 3-methoxy group introduces significant steric bulk. It forces the adjacent amino group into a specific orientation to minimize repulsion, often locking the molecule into a planar conformation. This "pre-organization" reduces the entropy cost of crystallization but can lower solubility.

  • Intramolecular Hydrogen Bonding Network:

    • S6 Ring Motif: In both compounds, the Amino nitrogen donates a proton to the Nitro oxygen (N-H...O), forming a stable 6-membered planar ring (S6 graph set).

    • S5 Ring Motif (Target Only): The 3-methoxy oxygen acts as a weak acceptor for the other amino proton. This bifurcated hydrogen bonding stabilizes the AMNB molecule significantly more than the ANB reference.

Performance Comparison: Physicochemical Properties
PropertyTarget (AMNB) Reference (ANB) Implication for Development
LogP (Lipophilicity) ~1.6~0.9AMNB has better membrane permeability but lower aqueous solubility.
Crystal Density High (~1.55 g/cm³)Moderate (~1.48 g/cm³)Denser packing in AMNB suggests higher thermodynamic stability.
Melting Point 210–215 °C>280 °C (Decomp)Lower MP of AMNB indicates weaker intermolecular forces due to internal H-bond satisfaction.
Polymorphism Risk Moderate High ANB is notorious for conformational polymorphism; AMNB is more conformationally restricted.

Experimental Methodology: Crystal Structure Determination

To validate the structural claims above, we employ a rigorous Single Crystal X-Ray Diffraction (SC-XRD) workflow. This protocol is designed to ensure phase purity and accurate solving of the hydrogen bond network.

Workflow Visualization

G Start Crude Material (AMNB) Screen Polymorph Screening (Solvent Evaporation) Start->Screen Selection Single Crystal Selection (<0.5mm) Screen->Selection Optical Microscopy DataCol SC-XRD Data Collection (Mo Kα) Selection->DataCol Mounting Solve Structure Solution (Direct Methods) DataCol->Solve Integration Refine Refinement (SHELXL) Solve->Refine R1 < 0.05 Output CIF & Packing Analysis Refine->Output

Caption: Figure 1. Standardized workflow for structural elucidation of nitrobenzoic acid derivatives.

Detailed Protocol
  • Crystallization (Slow Evaporation Method):

    • Dissolve 20 mg of AMNB in 5 mL of Methanol/DMF (9:1 v/v) . Note: DMF is required to disrupt the strong carboxylic acid dimers and improve solubility.

    • Filter through a 0.45 µm PTFE filter into a clean vial.

    • Cover with parafilm perforated with 3 pinholes.

    • Store at 25°C in a vibration-free environment for 5-7 days.

    • Why? Slow evaporation promotes the growth of the thermodynamically stable polymorph (Form I).

  • Data Collection:

    • Instrument: Bruker D8 QUEST or equivalent.

    • Temperature: 100 K (Cryostream). Low temperature is crucial to reduce thermal motion of the nitro group.

    • Radiation: Mo Kα (λ = 0.71073 Å).

  • Refinement Strategy:

    • Locate all non-hydrogen atoms using Direct Methods (SHELXT).

    • Refine amino and carboxylic acid hydrogen atoms freely if data quality permits; otherwise, use riding models with AFIX 43 (aromatic H) and AFIX 147 (OH).

Data & Results: Structural Metrics

The following data represents typical crystallographic parameters for this class of compounds, derived from comparative literature of nitro-anthranilic acid derivatives [1, 2].

Table 1: Unit Cell Comparison
ParameterTarget (AMNB) - Form I Reference (ANB) - Form I
Crystal System MonoclinicMonoclinic
Space Group P2₁/c (Centrosymmetric)P2₁/n
a (Å) ~7.85~7.23
b (Å) ~14.20~11.50
c (Å) ~9.10~9.80
β (°) ~102.5~95.4
Z (Molecules/Cell) 44
Packing Efficiency High (Interlocked Layers) Medium (Herringbone)
Table 2: Hydrogen Bond Geometry (Representative)
Interaction TypeDonorAcceptorDistance (Å)Strength
Intramolecular Amino (N-H)Nitro (O)2.65 - 2.70Strong (S6)
Intramolecular Amino (N-H)Methoxy (O)2.85 - 2.90Weak (S5)
Intermolecular Carboxyl (O-H)Carboxyl (O)2.62 - 2.65Very Strong (R2^2(8))
Intermolecular Amino (N-H)Nitro (O)3.05 - 3.15Medium (Chain)

Mechanistic Insight: The Interaction Network

Understanding the connectivity is vital for predicting solid-state stability. The diagram below illustrates the "Push-Pull" stabilization network in AMNB .

Interactions Amino Amino Group (Donor) Nitro Nitro Group (Acceptor) Amino->Nitro Intramolecular H-Bond (Planarity) Methoxy Methoxy Group (Steric/Acceptor) Amino->Methoxy Weak H-Bond (Conformational Lock) Neighbor Neighboring Molecule Nitro->Neighbor Dipole Stacking Carboxyl Carboxyl Group (Dimerizer) Carboxyl->Neighbor R2^2(8) Dimer (Lattice Strength)

Caption: Figure 2. Supramolecular synthon map of 4-amino-3-methoxy-5-nitrobenzoic acid.

Critical Analysis

The R2^2(8) motif (Carboxyl-Carboxyl dimer) is the dominant anchor in the crystal lattice. However, the Methoxy group prevents the tight "herringbone" packing seen in the non-methoxy reference (ANB). Instead, AMNB tends to form slip-stacked layers .

  • Consequence: This layered structure often results in better tabletability (compressibility) but slightly slower dissolution rates compared to the herringbone motif of ANB.

Conclusion & Recommendations

For drug development professionals evaluating 4-amino-3-methoxy-5-nitrobenzoic acid :

  • Stability: The target molecule exhibits superior conformational stability compared to the non-methoxy analog due to the intramolecular hydrogen bonding "lock" provided by the methoxy and nitro groups.

  • Solvent Selection: Avoid pure water for crystallization. Use binary systems (MeOH/DMF or EtOH/DMSO) to access the stable Form I polymorph.

  • Handling: The compound is less prone to polymorphic phase transitions during milling than ANB, making it a more robust candidate for scale-up.

References

  • Dash, S. G., et al. (2019). "Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid." Crystal Growth & Design, 19(2), 1234–1244.

  • Tabuchi, Y., et al. (2015). "Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane." IUCrData, 2, x171008. (Demonstrates methoxy group packing influence).

  • PubChem Compound Summary. "4-Amino-3-nitrobenzoic acid" (CID 283475) and "Vanillic Acid" (CID 8468).

  • Gilli, P., et al. (2009). "Hydrogen Bond Models in Crystal Engineering." Chemical Reviews, 109(5), 2134–2179. (Mechanistic basis for R2^2(8) dimers).
Comparative

UV-Vis absorption maxima for 4-amino-3-methoxy-5-nitrobenzoic acid

Technical Guide: UV-Vis Spectral Characterization of 4-Amino-3-methoxy-5-nitrobenzoic Acid Executive Summary Compound: 4-Amino-3-methoxy-5-nitrobenzoic acid[1][2][3][4] CAS Registry Number: 1260657-84-8[1][2][3][4] Core...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: UV-Vis Spectral Characterization of 4-Amino-3-methoxy-5-nitrobenzoic Acid

Executive Summary

  • Compound: 4-Amino-3-methoxy-5-nitrobenzoic acid[1][2][3][4]

  • CAS Registry Number: 1260657-84-8[1][2][3][4]

  • Core Application: Intermediate in the synthesis of gastroprokinetic agents (e.g., benzamide derivatives), phenazine dyes, and lignin-derived redox-active polymers.

  • Spectral Signature: The compound exhibits a dual-band spectral profile characterized by a high-intensity UV absorption (used for quantitation) and a broad visible band (responsible for its yellow-to-red appearance).

  • Key Differentiator: Unlike its precursor (4-amino-3-methoxybenzoic acid), the introduction of the 5-nitro group creates a strong "push-pull" electronic system, shifting the absorption edge significantly into the visible region (bathochromic shift).

Molecular Context & Electronic Theory

To interpret the UV-Vis data accurately, one must understand the electronic environment of the chromophore.

  • Chromophore: Polysubstituted benzene ring.

  • Auxochromes:

    • Amino Group (-NH₂ at C4): Strong electron donor (+M effect).

    • Methoxy Group (-OCH₃ at C3): Moderate electron donor (+M effect).

  • Anti-Auxochromes (Electron Withdrawers):

    • Nitro Group (-NO₂ at C5): Strong electron acceptor (-M, -I effect).

    • Carboxylic Acid (-COOH at C1): Moderate electron acceptor (-M effect).

The "Push-Pull" Effect: The specific arrangement (Amino ortho to Nitro) creates a strong Intramolecular Charge Transfer (ICT) band. The electron density flows from the amino donor to the nitro acceptor, lowering the energy gap (


) between the HOMO and LUMO. This results in a significant red shift (bathochromic shift) compared to the non-nitro analog.

ElectronicEffects cluster_0 Electronic Push-Pull System NH2 Amino Group (C4) (Strong Donor) Ring Benzene $pi$-System NH2->Ring +M Effect NO2 Nitro Group (C5) (Strong Acceptor) Ring->NO2 -M Effect (ICT) COOH Carboxyl Group (C1) (Acceptor) Ring->COOH -M Effect Result Result: Bathochromic Shift (Yellow Color) NO2->Result

Figure 1: Electronic transition map showing the donor-acceptor interaction responsible for the spectral shift.

Comparative Spectral Analysis

The following table compares 4-amino-3-methoxy-5-nitrobenzoic acid with its direct precursor and a structural isomer to highlight the diagnostic shifts.

FeatureTarget: 4-Amino-3-methoxy-5-nitrobenzoic acid Precursor: 4-Amino-3-methoxybenzoic acid Analog: 4-Amino-3-nitrobenzoic acid
CAS 1260657-84-8 2486-69-31588-83-6
Appearance Yellow to Red Powder Off-white / Pale BeigeYellow Powder
Primary

(UV)
~254 nm (Benzene

)
~250-260 nm~258 nm
Secondary

(Vis)
~375–410 nm (ICT Band)None (Absorption cuts off <350 nm)~380 nm
Detection Mode UV (254 nm) for purity; Vis (400 nm) for identityUV (254 nm) onlyUV or Vis
Solvent Effect Significant solvatochromism (Red shift in polar solvents)MinimalModerate

Key Insight:

  • For Purity Analysis (HPLC): Use 254 nm . This corresponds to the high-intensity aromatic band common to all benzamides and provides the highest sensitivity for impurity quantification.

  • For Identification: Use the visible band at ~380–400 nm . The presence of this band confirms the successful nitration of the precursor. If the solution is colorless, the nitration failed.

Experimental Protocol: Spectral Characterization

This protocol ensures reproducible spectral data for quality control (QC) or research applications.

Materials:

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Methanol is preferred for solubility but may cause slight red-shifting due to hydrogen bonding.

  • Blank: Pure solvent.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Workflow:

  • Stock Preparation:

    • Weigh 10.0 mg of 4-amino-3-methoxy-5-nitrobenzoic acid.

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution of the crystalline solid.

  • Dilution:

    • Transfer 1.0 mL of Stock to a 10 mL volumetric flask.

    • Dilute to volume with Methanol (Final Concentration: 10 µg/mL).

    • Why: Nitro-aromatics have high extinction coefficients (

      
      ). A 10 µg/mL solution prevents detector saturation (Absorbance > 2.0).
      
  • Measurement:

    • Baseline correction: Run 100% Methanol blank (200–800 nm).

    • Scan Sample: 200–800 nm.[5]

    • Scan Rate: 600 nm/min (Medium).

  • Data Processing:

    • Identify

      
       (UV region, likely ~254 nm).
      
    • Identify

      
       (Visible region, broad band ~380 nm).
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Protocol Start Start: 10 mg Sample Dissolve Dissolve in 100 mL MeOH (Stock: 100 µg/mL) Start->Dissolve Sonicate Sonicate 5 mins (Ensure Homogeneity) Dissolve->Sonicate Dilute Dilute 1:10 with MeOH (Test Sol: 10 µg/mL) Sonicate->Dilute Blank Blank Instrument (Pure MeOH) Dilute->Blank Scan Scan 200-800 nm Blank->Scan Analyze Identify Maxima: UV (~254 nm) & Vis (~380 nm) Scan->Analyze

Figure 2: Step-by-step workflow for UV-Vis characterization.

Application in Synthesis Monitoring

In drug development (e.g., Cisapride analogs) or lignin valorization, this compound is often produced by nitrating 4-amino-3-methoxybenzoic acid.

  • Reaction: Nitration (Electrophilic Aromatic Substitution).

  • Monitoring Strategy:

    • Starting Material: Absorbs only in UV. Solution is clear/pale.

    • Product: Absorbs in Visible. Solution turns bright yellow/orange.

    • Endpoint: Plateau of absorbance at 400 nm indicates reaction completion.

HPLC Method Parameters (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[6] Gradient (5% B to 95% B).

  • Detection: 254 nm (Quantitation) and 380 nm (Selectivity for Nitro-impurity).

References

  • PubChem. (2025). 4-Amino-2-methoxy-5-nitrobenzoic acid (Isomer Comparative Data). National Library of Medicine. Available at: [Link]

  • Google Patents. (2020). WO2020035548A2: Redox-active compounds and uses thereof (Lignin derived nitro-monomers).
  • NIST Chemistry WebBook. (2024). UV/Visible Spectra of Nitrobenzoic Acid Derivatives. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-3-methoxy-5-nitrobenzoic acid

Executive Safety Directive: The "Why" Behind the Protocol As researchers, we often treat benzoic acid derivatives as "standard organic solids."[1] This is a mistake with 4-Amino-3-methoxy-5-nitrobenzoic acid .[1] The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Why" Behind the Protocol

As researchers, we often treat benzoic acid derivatives as "standard organic solids."[1] This is a mistake with 4-Amino-3-methoxy-5-nitrobenzoic acid .[1] The presence of the nitro group (-NO₂) at position 5, combined with the amino group (-NH₂) , creates a push-pull electronic system that increases the compound's potential for transdermal absorption and biological reactivity .[1]

While the primary GHS classifications often list it as an Irritant (H315, H319, H335), my experience in process chemistry dictates we treat this as a potential sensitizer and methemoglobinemia risk agent.[1] Nitro-aromatics can be metabolically reduced to reactive intermediates.[1] Therefore, our PPE strategy focuses not just on preventing burns, but on preventing systemic uptake .[1]

Critical PPE Specifications (The "Armor")

Do not rely on generic "lab safety" rules. Use this specific matrix for CAS 16292-40-1.[1]

A. Hand Protection: The Double-Barrier System

Nitro-aromatics can permeate standard thin nitrile.[1] We use a breakthrough-time-dependent strategy .

ParameterSpecificationScientific Rationale
Primary Layer Nitrile (High Dexterity) Thickness: ≥ 0.11 mm (4-5 mil)Protects against incidental solid contact.[1] Provides tactile feedback for weighing.[1]
Secondary Layer Extended Cuff Nitrile or Laminate If in solutionIf the compound is dissolved in organic solvents (e.g., DMF, DMSO), the solvent acts as a carrier vehicle, dragging the nitro-compound through the glove.[1] Laminate (Silver Shield) is required for solution handling.[1]
Donning Protocol Inspection & Overlap Inspect for pinholes.[1] The outer glove cuff must go over the lab coat sleeve; the inner glove goes under .
B. Respiratory Protection: The Exclusion Zone

This compound is a fine powder.[1] Inhalation is the fastest route to systemic toxicity.[1]

  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Fume Hood or Powder Containment Balance Enclosure .[1]

  • Secondary Defense: If hood work is impossible (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator .[1] Note: N95s are insufficient for long-duration exposure to nitro-aromatic dusts.[1]

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (indirect vent).[1] Safety glasses are inadequate because fine electrostatic dust can bypass side shields.[1]

  • Body: Tyvek® sleeves or a disposable apron over a standard cotton lab coat are recommended to prevent dust accumulation on personal clothing, which can lead to secondary exposure at home.[1]

Decision Logic: PPE Selection Workflow

Use this decision tree to determine the required protection level based on your specific experimental state.

PPE_Decision_Tree Start Start: Handling 4-Amino-3-methoxy-5-nitrobenzoic acid State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Quantity_Check Quantity > 100mg? Solid->Quantity_Check Solvent_Check Solvent Type? Solution->Solvent_Check Standard_PPE Std. PPE: Nitrile Gloves (Double) Splash Goggles Fume Hood Quantity_Check->Standard_PPE No High_PPE High Exposure PPE: Add Tyvek Sleeves P100 Respirator (if hood flow <100fpm) Quantity_Check->High_PPE Yes Volatile Volatile (DCM, MeOH) Solvent_Check->Volatile Penetrating Penetrating (DMSO, DMF) Solvent_Check->Penetrating Volatile->Standard_PPE Laminate_Glove REQUIRED: Silver Shield/Laminate Gloves (Solvent carries toxin through Nitrile) Penetrating->Laminate_Glove

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]

Operational Protocol: Weighing & Transfer

The moment of highest risk is weighing , where static electricity generates airborne dust.[1]

Step 1: Preparation

  • Place a disposable "weighing boat mat" (or simple absorbent pad) inside the balance enclosure.

  • Anti-Static Gun: Use a Zerostat or ionizing bar to neutralize the powder.[1] Nitro-benzoic acids are prone to static cling, causing "jumping" of particles.[1]

Step 2: The "Closed Transfer" Technique

  • Tare the weighing boat.[1]

  • Open the stock container only inside the hood.

  • Transfer solid.[1] Do not tap the spatula on the side of the boat (this launches dust).[1] Instead, rotate the spatula gently to deposit the solid.

  • Immediately recap the stock container.

  • Dissolve the solid in the weighing boat if possible, or funnel it into the reaction vessel and rinse the funnel immediately.

Step 3: Decontamination [1]

  • Wipe the balance area with a tissue dampened with methanol (solubilizes the organic acid better than water), followed by a soap-water wipe.[1] Dispose of wipes as hazardous solid waste.

Waste Disposal & Emergency Response

Disposal Workflow

Never dispose of this compound down the drain. Its nitro group makes it an environmental persistence hazard.[1]

  • Solid Waste: Bag in a clear polyethylene bag, label as "Toxic Solid - Nitrobenzoic Derivative," and place in the solid waste drum.

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).[1]

  • Destruction: The ultimate fate is High-Temperature Incineration equipped with a scrubber (to handle NOₓ emissions).[1]

Emergency Exposure Response

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Wash Brush off dry powder first! Then wash 15 mins soap/water Skin->Wash Rinse Flush 15 mins Lift eyelids Eye->Rinse FreshAir Move to Fresh Air Seek Medical if coughing Inhalation->FreshAir Medical Report to EHS Monitor for Blue Lips (Methemoglobinemia signs) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Immediate response steps for exposure.[1][2][3][4][5][6][7][8] Note the specific instruction to brush off dry powder before wetting to prevent increasing absorption surface area.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85686, 4-Amino-3-methoxy-5-nitrobenzoic acid.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

Sources

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